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  • Product: 2-Tetradecynol
  • CAS: 51309-22-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Advanced Synthesis of 2-Tetradecynol from 1-Tridecyne

Executive Summary 2-Tetradecynol (CAS 51309-22-9) is a 14-carbon primary propargylic alcohol characterized by its terminal hydroxyl group and internal C2-C3 triple bond. In advanced organic synthesis, it serves as a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Tetradecynol (CAS 51309-22-9) is a 14-carbon primary propargylic alcohol characterized by its terminal hydroxyl group and internal C2-C3 triple bond. In advanced organic synthesis, it serves as a high-value intermediate for the development of complex lipids, specialty fragrances, and agricultural pheromones—most notably as a precursor to the sex pheromone of Phragmatobia fuliginosa1[2].

The synthesis of 2-tetradecynol relies on the single-carbon homologation (hydroxymethylation) of the commercially available terminal alkyne, 1-tridecyne (CAS 26186-02-7)3[3]. This whitepaper details two field-proven synthetic pathways: the classical stoichiometric organolithium approach and the modern, greener Copper(I)-catalyzed cross-dehydrogenative coupling method.

Mechanistic Pathways & Chemical Rationale

The Classical Stoichiometric Approach (Organolithium)

The traditional synthesis of primary propargylic alcohols requires the stoichiometric deprotonation of the terminal alkyne using a strong base, typically n-butyllithium (n-BuLi), which is known for its hazardous and highly reactive profile 4[4]. The resulting lithium acetylide acts as a potent nucleophile, attacking the carbonyl carbon of formaldehyde (derived in situ from anhydrous paraformaldehyde) to yield the lithium alkoxide intermediate.

G A 1-Tridecyne C Lithium Tridecynylide A->C Deprotonation B n-BuLi (-78°C) B->C E Lithium Alkoxide C->E Nucleophilic Addition D Paraformaldehyde D->E G 2-Tetradecynol E->G Protonation F NH4Cl (aq) F->G

Fig 1: Classical Organolithium Homologation Pathway for 2-Tetradecynol Synthesis

The Modern Catalytic Approach (Copper-Mediated)

To circumvent the cryogenic requirements and safety hazards of n-BuLi, researchers have developed catalytic methods. Utilizing Copper(I) iodide and an amine base, the terminal alkyne undergoes base-assisted metalation to form a copper acetylide intermediate. This smoothly inserts formaldehyde under thermal conditions5[5]. Alternative industrial C1 sources like Rongalite have also been explored to bypass the handling of polymeric formaldehyde entirely6[6].

G A 1-Tridecyne + (HCHO)n C Copper Acetylide Intermediate A->C Base-assisted Metalation B CuI (cat.) + Amine Base B->C D Formaldehyde Insertion C->D Electrophilic Attack E 2-Tetradecynol D->E Proton Exchange

Fig 2: Copper(I)-Catalyzed Cross-Coupling Synthesis of Primary Propargylic Alcohols

Comparative Process Metrics

The table below summarizes the operational differences between the two primary synthetic routes, aiding process chemists in selecting the appropriate methodology based on scale and safety constraints.

Process MetricProtocol A: Organolithium HomologationProtocol B: CuI-Catalyzed Coupling
Primary Reagents n-BuLi, ParaformaldehydeCuI (10 mol%), Amine base, Paraformaldehyde
Temperature Profile -78 °C → 0 °C → Room Temp80 °C – 100 °C (Reflux)
Reaction Time 2 – 4 hours12 – 24 hours
Typical Yield 85% – 95%75% – 85%
Scalability Limited by exotherm and pyrophoricsExcellent; bench-stable reagents
Safety Profile High risk (cryogenic, moisture-sensitive)Moderate risk (thermal hazards)

Validated Experimental Protocols

Protocol A: Stoichiometric Lithiation & Hydroxymethylation

This protocol is a self-validating system: the reaction's progress is visually confirmed by the dissolution of the insoluble paraformaldehyde polymer as it is consumed by the nucleophile.

  • Preparation: Flame-dry a 250 mL Schlenk flask under a continuous argon purge. Add 1-tridecyne (10.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).

    • Causality: Moisture must be strictly excluded. Even trace water will prematurely quench the n-BuLi, preventing the formation of the required nucleophile.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

    • Causality: Cryogenic temperatures are mandatory to control the violent exotherm of metalation and to prevent n-BuLi from cleaving the THF solvent ring.

  • Metalation: Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise via syringe over 15 minutes. Stir for 30 minutes at -78 °C, then remove the bath and warm to 0 °C for 15 minutes.

    • Causality: Warming to 0 °C ensures quantitative, irreversible formation of the lithium tridecynylide intermediate.

  • Electrophile Addition: Add anhydrous paraformaldehyde (15.0 mmol) in one swift portion under positive argon flow.

    • Causality: Paraformaldehyde is utilized instead of aqueous formalin because water would instantly protonate the basic lithium acetylide. An excess is used because the thermal depolymerization of paraformaldehyde is the rate-limiting step.

  • Homologation: Allow the reaction to naturally warm to room temperature and stir for 4 hours.

    • Causality: As the mixture warms, paraformaldehyde slowly depolymerizes into reactive formaldehyde gas. The suspension will transition to a clear solution, validating that the polymer has been consumed.

  • Quench & Workup: Cool the flask back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with diethyl ether (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: NH₄Cl provides a mild, buffered proton source to neutralize the lithium alkoxide without inducing acid-catalyzed side reactions (such as Meyer-Schuster rearrangements).

Protocol B: CuI-Catalyzed Cross-Dehydrogenative Coupling
  • Preparation: In a heavy-walled pressure tube, combine 1-tridecyne (10.0 mmol), paraformaldehyde (15.0 mmol), Copper(I) iodide (1.0 mmol, 10 mol%), and diisopropylamine (DIPA, 15.0 mmol) in 1,4-dioxane (20 mL).

    • Causality: DIPA serves a dual role: it acts as a base to facilitate the deprotonation of the terminal alkyne and functions as a ligand to stabilize the active copper catalyst.

  • Coupling: Seal the tube securely and heat the mixture to 90 °C behind a blast shield for 16 hours.

    • Causality: Elevated thermal energy is required to continuously crack the paraformaldehyde into reactive formaldehyde gas in situ, while simultaneously driving the catalytic turnover of the copper acetylide.

  • Workup: Cool the vessel to room temperature, filter the mixture through a short pad of Celite, and concentrate under reduced pressure.

    • Causality: Celite filtration efficiently removes insoluble inorganic copper byproducts prior to organic extraction, preventing the formation of intractable emulsions.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized 2-tetradecynol, the following self-validating analytical checks must be performed:

  • TLC Monitoring: The product (2-tetradecynol) will present a significantly lower retention factor (Rf) than the non-polar 1-tridecyne when eluted in a Hexanes/Ethyl Acetate (4:1) system due to the newly introduced hydroxyl group.

  • IR Spectroscopy: Successful homologation is confirmed by the disappearance of the sharp terminal alkyne C-H stretch (~3300 cm⁻¹) and the appearance of a broad, strong O-H stretch (~3300–3400 cm⁻¹).

  • ¹H NMR (CDCl₃): The terminal alkyne proton singlet (~1.9 ppm) will vanish. A new diagnostic triplet (or broad singlet, depending on coupling) will appear at ~4.2 ppm, corresponding to the propargylic methylene protons (-C≡C-CH₂ -OH) adjacent to the hydroxyl group.

References

  • Copper(i)
  • Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit - Organic & Biomolecular Chemistry.
  • Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols - Adam Mickiewicz University.
  • 2-十四碳炔-1-醇- CAS号51309-22-9 - Molaid.
  • 1-TRIDECYNE 26186-02-7 - Guidechem.

Sources

Exploratory

An In-depth Technical Guide to 2-Tetradecyn-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Tetradecyn-1-ol is a long-chain alkynol, a class of organic compounds characterized by the presence of both a hydroxyl (-OH) and a carbon-car...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetradecyn-1-ol is a long-chain alkynol, a class of organic compounds characterized by the presence of both a hydroxyl (-OH) and a carbon-carbon triple bond (C≡C) functional group.[1] Its structure, consisting of a fourteen-carbon backbone with a terminal alcohol and an internal alkyne at the second position, bestows upon it a unique combination of hydrophilic and lipophilic properties, as well as specific chemical reactivity. While detailed experimental data for 2-tetradecyn-1-ol is not extensively available in public literature, this guide provides a comprehensive overview of its expected physical and chemical properties, synthesis, and potential applications, based on established principles of organic chemistry and data from analogous compounds.

Molecular and Physical Properties

The fundamental properties of 2-Tetradecyn-1-ol are derived from its molecular structure. The long alkyl chain dictates its solubility and physical state, while the functional groups influence its reactivity and spectroscopic characteristics.

PropertyValueSource/Method
Molecular Formula C₁₄H₂₆O-
Molecular Weight 210.36 g/mol Calculated
IUPAC Name Tetradec-2-yn-1-ol-
CAS Number Not available-

Physical State and Appearance: Based on its long carbon chain, 2-Tetradecyn-1-ol is expected to be a solid at room temperature. Longer alkyl chains generally lead to higher melting and boiling points due to increased van der Waals forces.[2]

Solubility: The presence of the polar hydroxyl group imparts some degree of polarity to the molecule. However, the long, nonpolar fourteen-carbon chain is the dominant feature, making 2-Tetradecyn-1-ol likely insoluble in water but soluble in nonpolar organic solvents such as ethers, and benzene.[3]

Boiling and Melting Points: Specific boiling and melting points for 2-Tetradecyn-1-ol are not readily found in the literature. However, we can estimate these properties by comparing them to similar long-chain alcohols and alkynes. For instance, the saturated alcohol 1-tetradecanol has a melting point of 38-40 °C and a boiling point of 263-265 °C. The presence of the rigid triple bond in 2-Tetradecyn-1-ol may influence its packing in the solid state and thus its melting point.

Spectroscopic Characterization

The structural features of 2-Tetradecyn-1-ol can be confirmed using various spectroscopic techniques. The expected characteristic signals are outlined below.

Spectroscopic TechniqueExpected Features
Infrared (IR) Spectroscopy - Broad absorption band around 3200-3600 cm⁻¹ (O-H stretch) - Weak absorption around 2200-2260 cm⁻¹ (C≡C stretch, internal alkyne) - Strong absorption around 2850-2960 cm⁻¹ (C-H stretch)
¹H NMR Spectroscopy - Signal for the hydroxyl proton (-OH), with a chemical shift that can vary depending on the solvent and concentration. - Signals for the protons on the carbon adjacent to the hydroxyl group (-CH₂OH). - Signals for the allylic protons adjacent to the triple bond. - A complex multiplet for the long alkyl chain protons.
¹³C NMR Spectroscopy - Signals for the two sp-hybridized carbons of the alkyne bond (around 65-90 ppm). - A signal for the carbon bearing the hydroxyl group (around 50-70 ppm). - A series of signals for the carbons of the long alkyl chain.
Mass Spectrometry (MS) - A molecular ion peak corresponding to its molecular weight (210.36 g/mol ). - Fragmentation patterns characteristic of long-chain alcohols, such as the loss of a water molecule.

Chemical Reactivity and Synthetic Pathways

The chemical behavior of 2-Tetradecyn-1-ol is dictated by its two functional groups: the alcohol and the alkyne. These groups can react independently, allowing for a wide range of chemical transformations.

Reactions of the Alcohol Group

The primary alcohol group can undergo typical alcohol reactions, such as:

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.

  • Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.

Reactions of the Alkyne Group

The internal alkyne is a site of unsaturation and can undergo various addition reactions:

  • Hydrogenation: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane). The use of specific catalysts, such as Lindlar's catalyst, can selectively produce the cis-alkene.

  • Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond.

  • Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to form vinyl halides.

  • Hydration: Addition of water, typically catalyzed by acid and mercury(II) salts, to yield a ketone after tautomerization of the initial enol product.[4][5]

  • Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the alkyne to an aldehyde or ketone, depending on the position of the triple bond.[6]

Synthesis of 2-Tetradecyn-1-ol

A general and effective method for the synthesis of alkynols involves the alkynylation of carbonyl compounds.[1] For the synthesis of 2-Tetradecyn-1-ol, a plausible route would involve the reaction of a dodecyne anion with formaldehyde.

Sources

Foundational

An In-depth Technical Guide to 2-Tetradecyn-1-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction Long-chain functionalized hydrocarbons are pivotal building blocks in the synthesis of complex molecular architectures, including a wi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Long-chain functionalized hydrocarbons are pivotal building blocks in the synthesis of complex molecular architectures, including a wide array of biologically active compounds. Among these, propargylic alcohols, which feature a hydroxyl group adjacent to a carbon-carbon triple bond, are particularly versatile intermediates.[1] The unique electronic properties and reactivity of the alkynyl and hydroxyl moieties allow for a diverse range of chemical transformations, making them valuable synthons in the construction of novel therapeutic agents.[2][3]

2-Tetradecyn-1-ol, with its 14-carbon backbone, combines the reactivity of a propargylic alcohol with the lipophilicity conferred by its long alkyl chain. This combination of features makes it an attractive candidate for applications in drug design, where modulation of a molecule's lipophilic character is crucial for optimizing its pharmacokinetic and pharmacodynamic profiles. This guide will delve into the synthetic pathways to access this molecule, its anticipated analytical signature, and its potential as a scaffold or intermediate in the development of new pharmaceuticals.

Synthesis of 2-Tetradecyn-1-ol

The synthesis of 2-tetradecyn-1-ol can be efficiently achieved through the reaction of a suitable terminal alkyne with a one-carbon electrophile, a common strategy for the preparation of propargylic alcohols. A highly effective and straightforward approach involves the hydroxymethylation of 1-dodecyne.

Synthetic Strategy: Hydroxymethylation of 1-Dodecyne

The primary synthetic route involves the deprotonation of 1-dodecyne to form a potent nucleophile, which then reacts with a formaldehyde equivalent to yield the target propargylic alcohol. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the reaction.

Diagram of the Synthetic Pathway for 2-Tetradecyn-1-ol

Synthesis_Pathway cluster_0 Step 1: Deprotonation cluster_1 Step 2: Hydroxymethylation 1-Dodecyne 1-Dodecyne Acetylide_Anion Dodecynyl Lithium 1-Dodecyne->Acetylide_Anion n-BuLi, THF -78 °C to 0 °C 2-Tetradecyn-1-ol 2-Tetradecyn-1-ol Acetylide_Anion->2-Tetradecyn-1-ol 1. (CH2O)n 2. H2O quench Paraformaldehyde Paraformaldehyde

Caption: Synthetic pathway for 2-Tetradecyn-1-ol from 1-Dodecyne.

Detailed Experimental Protocol

Materials:

  • 1-Dodecyne (98% or higher)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Paraformaldehyde, powdered

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 1-dodecyne (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium in hexanes (1.1 equivalents) is added dropwise to the stirred solution via syringe, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, the reaction mixture is allowed to warm to 0 °C and stirred for 1 hour to ensure complete formation of the lithium acetylide.

  • Hydroxymethylation: The reaction mixture is re-cooled to -78 °C. Powdered paraformaldehyde (1.5 equivalents) is added in one portion. The reaction is then allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure 2-tetradecyn-1-ol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is critical as organolithium reagents like n-BuLi are extremely reactive towards water and atmospheric moisture.

  • Low-Temperature Addition: The dropwise addition of n-BuLi at -78 °C helps to control the exothermicity of the deprotonation reaction and minimize side reactions.

  • Paraformaldehyde as Formaldehyde Source: Paraformaldehyde is a solid polymer of formaldehyde and is a convenient and safer alternative to gaseous formaldehyde. It depolymerizes in situ to provide monomeric formaldehyde for the reaction.

  • Aqueous Work-up with NH₄Cl: A saturated solution of ammonium chloride is a mild acid source used to protonate the resulting alkoxide and quench any remaining organolithium species.

Physicochemical and Spectroscopic Properties

The following properties are predicted based on the structure of 2-tetradecyn-1-ol and data from analogous long-chain alcohols and propargylic alcohols.

Physicochemical Properties
PropertyPredicted Value/DescriptionRationale
Molecular Formula C₁₄H₂₆OBased on the structure
Molecular Weight 210.36 g/mol Calculated from the molecular formula
Appearance White to off-white waxy solidTypical for long-chain alcohols at room temperature
Boiling Point > 250 °C (at atmospheric pressure)High due to the long carbon chain and hydrogen bonding
Melting Point Estimated 30-40 °CInfluenced by the long alkyl chain
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane); Insoluble in waterThe long hydrophobic carbon chain dominates its solubility profile
Spectroscopic Characterization

The structural elucidation of 2-tetradecyn-1-ol would rely on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy:

  • O-H stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.[4]

  • C-H (sp³) stretch: Strong, sharp peaks are anticipated just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds in the long alkyl chain.

  • C≡C stretch: A weak to medium absorption is expected around 2200-2260 cm⁻¹. The intensity of this peak for internal alkynes can be variable.

  • C-O stretch: A strong absorption in the 1000-1260 cm⁻¹ region is indicative of the C-O single bond of the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • -CH₂OH (H1): A triplet around 4.2 ppm, coupled to the adjacent methylene protons (H4).

    • -C≡C-CH₂- (H4): A triplet around 2.2 ppm, coupled to the protons on the carbinol carbon (H1).

    • -CH₂- chain: A large, broad multiplet between 1.2-1.6 ppm corresponding to the numerous methylene groups in the alkyl chain.

    • -CH₃ (H14): A triplet around 0.9 ppm, characteristic of a terminal methyl group.

    • -OH: A broad singlet whose chemical shift is concentration and solvent-dependent.

  • ¹³C NMR:

    • -C≡C-: Two signals in the range of 80-90 ppm.

    • -CH₂OH (C1): A signal around 51 ppm.

    • -C≡C-CH₂- (C4): A signal around 19 ppm.

    • -CH₂- chain: Multiple signals between 22-32 ppm.

    • -CH₃ (C14): A signal around 14 ppm.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The molecular ion peak at m/z = 210 might be weak or absent in electron ionization (EI) mass spectra of long-chain alcohols due to facile fragmentation.[5]

  • Fragmentation Patterns:

    • Alpha-cleavage: A prominent fragment resulting from the cleavage of the C1-C2 bond is expected.

    • Dehydration: A peak corresponding to the loss of a water molecule (M-18) at m/z = 192 is highly probable.[6]

    • Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂) corresponding to the fragmentation of the long alkyl chain will be observed.

Applications in Drug Development

The unique structural features of 2-tetradecyn-1-ol make it a valuable molecule in the field of drug discovery and development.

As a Building Block for Complex Molecules

The propargylic alcohol moiety is a versatile functional group that can participate in a wide range of chemical transformations, including:

  • Click Chemistry: The terminal alkyne can be readily isomerized from the internal position to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important scaffolds in medicinal chemistry.

  • Coupling Reactions: Sonogashira, Cadiot-Chodkiewicz, and other coupling reactions can be employed to further elaborate the alkyne.

  • Reduction: The alkyne can be stereoselectively reduced to either a cis- or trans-alkene, providing access to a variety of unsaturated long-chain alcohols.

  • Oxidation: Oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid.

These transformations allow for the incorporation of the C₁₄ chain into more complex drug candidates, potentially enhancing their affinity for biological targets through hydrophobic interactions.

Role as a Bioisostere

In drug design, the replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy to improve a drug's characteristics.[7][8] The linear and rigid nature of the alkyne in 2-tetradecyn-1-ol can serve as a bioisostere for other groups, such as alkenes or even aromatic rings in certain contexts, to probe binding interactions and modulate conformational flexibility.[9][10]

Modulation of Physicochemical Properties

The long alkyl chain of 2-tetradecyn-1-ol imparts significant lipophilicity. By incorporating this moiety into a drug candidate, it is possible to:

  • Increase Membrane Permeability: Enhanced lipophilicity can facilitate the passage of a drug across cell membranes, potentially improving its oral bioavailability.

  • Enhance Protein Binding: The hydrophobic chain can engage in favorable interactions with hydrophobic pockets of target proteins, thereby increasing binding affinity and potency.

Conclusion

2-Tetradecyn-1-ol is a valuable, albeit not widely cataloged, long-chain propargylic alcohol with significant potential for application in synthetic and medicinal chemistry. This guide has provided a detailed protocol for its synthesis, a predictive overview of its key physicochemical and spectroscopic properties, and an exploration of its potential roles in drug discovery. As the demand for novel chemical entities with tailored properties continues to grow, the strategic use of versatile building blocks like 2-tetradecyn-1-ol will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

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  • Di L, et al. (1990). Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement.
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  • ResearchGate. (n.d.). BCP bioisosteres of internal alkynes. [Link]

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  • Grischek, B., et al. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. ACS Publications. [Link]

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  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

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  • ResearchGate. (2025, August 5). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. [Link]

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  • ResearchGate. (n.d.). 300 MHz ¹H NMR spectra of propargyl alcohol (a), unmodified PHBHV (b).... [Link]

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  • US EPA. (2023, November 1). 2-Tridecen-1-ol, 1-acetate - Substance Details - SRS. [Link]

  • The Good Scents Company. (n.d.). (Z)-11-tetradecen-1-ol. [Link]

  • Mani, D. (2017, January 26). High resolution infrared spectroscopy of propargyl alcohol-water complex embedded in helium nanodroplets. [Link]

  • BuyersGuideChem. (n.d.). (Z)-tetradecen-1-ol acetate. [Link]

  • PubChem. (n.d.). (E)-Tetradec-2-en-1-ol. [Link]

  • PubChem. (n.d.). Carbon-14. [Link]

  • Gânscă, L. (n.d.). A CONVENIENT SYNTHESIS OF (Z)-11-TETRADECEN-1-YL ACETATE, COMPONENT OF LEPIDOPTERA INSECT SEX PHEROMONE. Revue Roumaine de Chimie, 53(12), 1145-1148. [Link]

  • Beilstein Journals. (2025, March 13). Formaldehyde surrogates in multicomponent reactions. [Link]

  • Open MedScience. (2024, November 4). Understanding the Strategic Choice of Carbon-14 for Radiolabelling. [Link]

  • ResearchGate. (2025, August 6). Reactions of 1-Dodecene with a novel reaction product of formaldehyde and sulfur trioxide. [Link]

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Sources

Exploratory

Strategic Procurement and Application of 2-Tetradecynol in Advanced Therapeutics and Chemical Synthesis

Executive Summary The evolution of lipid-mimetic prodrugs and the total synthesis of complex natural products have driven a significant demand for specialized alkynyl alcohols. 2-Tetradecynol (CAS: 51309-22-9), a 14-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of lipid-mimetic prodrugs and the total synthesis of complex natural products have driven a significant demand for specialized alkynyl alcohols. 2-Tetradecynol (CAS: 51309-22-9), a 14-carbon primary alcohol featuring a C2-C3 triple bond, has emerged as a highly versatile intermediate. In drug development, it is utilized to disguise highly polar active pharmaceutical ingredients (APIs) as lysophospholipids, thereby hijacking natural lipid absorption pathways to enhance oral bioavailability. In chemical biology and agricultural research, it serves as a critical precursor for the stereoselective synthesis of biologically active pheromones.

This whitepaper provides an in-depth technical analysis of the commercial availability, physicochemical properties, and field-proven experimental workflows for utilizing 2-Tetradecynol.

Chemical Profile and Commercial Landscape

To successfully integrate 2-Tetradecynol into a synthetic pipeline, researchers must first understand its baseline physicochemical properties and source high-purity reagents. The terminal alcohol provides a handle for esterification or etherification, while the internal alkyne offers a rigid, electron-rich site for stereoselective reduction or click-chemistry functionalization.

Table 1: Physicochemical Properties of 2-Tetradecynol
PropertyValue
IUPAC Name Tetradec-2-yn-1-ol
CAS Number 51309-22-9
Molecular Formula C14H26O
Molecular Weight 210.36 g/mol
Appearance Clear to pale yellow oil
Table 2: Commercial Availability & Key Suppliers

The commercial supply chain for 2-Tetradecynol is supported by several specialized fine chemical manufacturers, offering grades suitable for both R&D and bulk manufacturing (1[1]).

SupplierPurity GradeRegionCatalog / Order Number
LEAPChem Research / BulkGlobalN/A
Synchem 95%Germanybio032 (2[2])
Aquila Pharmatech 96%USAAD18478 ()
Finetech Industry R&D / BulkUK / ChinaN/A

Strategic Applications & Mechanistic Logic

Lipid Prodrug Strategies in Antiviral Therapy

Acyclic nucleoside phosphonates are potent antiviral agents, but their negative charge at physiological pH severely limits oral absorption. By covalently conjugating 2-Tetradecynol to the phosphonate group, researchers can create a lipid prodrug.

The Causality of Design: Why choose an alkynyl lipid like 2-Tetradecynol over a standard saturated fatty alcohol?

  • Lysophospholipid Mimicry: The 14-carbon chain provides the exact lipophilicity required to disguise the drug as a dietary lipid, allowing it to be absorbed via the lymphatic system, thereby bypassing hepatic first-pass metabolism (3[3]).

  • Metabolic Resistance: The internal alkyne at the C2 position introduces a rigid, sterically distinct region that can resist cytochrome P450-mediated

    
    -oxidation. This structural feature significantly prolongs the half-life of the prodrug in systemic circulation compared to fully saturated analogs.
    
Stereoselective Pheromone Synthesis

In agricultural biotechnology, 2-Tetradecynol is a cornerstone for synthesizing lepidopteran sex pheromones (e.g., for the Elm Spanworm). The alkyne serves as a highly predictable handle for stereoselective Lindlar reduction, yielding exclusively the (Z)-alkene, which is critical for the biological activity of the resulting pheromone (4[4]).

Experimental Workflows

To ensure high reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Synthesis of 2-Tetradecynol via Alkyne Alkylation

Reference Standard: Adapted from established asymmetric synthesis methodologies for alkenyl epoxides (4[4]).

Mechanistic Logic: The terminal alkyne of prop-2-yn-1-ol is weakly acidic. n-Butyllithium (n-BuLi) is employed to quantitatively deprotonate the alkyne, forming a nucleophilic lithium acetylide. Hexamethylphosphoramide (HMPA) is utilized as a polar aprotic co-solvent; its critical role is to solvate the lithium cation, breaking up acetylide aggregates and creating a "naked," highly reactive anion. This ensures a rapid, high-yielding


 nucleophilic substitution when 1-bromoundecane is introduced.
  • Preparation: Under a strict argon atmosphere, dissolve prop-2-yn-1-ol (2.0 equiv.) and HMPA (6.0 equiv.) in anhydrous THF. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (4.0 equiv., 2.4 M in n-hexane) dropwise. Allow the mixture to warm to -30 °C and stir for 3 hours to ensure complete formation of the lithium acetylide intermediate.

  • Alkylation: Introduce 1-bromoundecane (1.0 equiv.) dropwise to the mixture at -30 °C. Stir for 30 minutes, then allow the reaction to warm to room temperature and stir overnight.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     to neutralize excess base. Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

  • Self-Validation Checkpoint: Confirm product identity via

    
     NMR (500 MHz, 
    
    
    
    ). You must observe key diagnostic peaks:
    
    
    4.25 (s, 2H,
    
    
    -OH), 2.21 (tt, J = 7.0, 2.0 Hz, 2H, propargylic
    
    
    ), and 0.88 (t, J = 7.0 Hz, 3H, terminal methyl). HRMS (ESI) should yield
    
    
    calculated for
    
    
    : 211.2056.
Protocol B: Conjugation of 2-Tetradecynol to Acyclic Nucleoside Phosphonates

Reference Standard: Adapted from lipid prodrug synthesis protocols (3[3]).

  • Activation: React the acyclic nucleoside phosphonate with a coupling agent (e.g., PyBOP) in anhydrous DMF to form a highly reactive mixed anhydride intermediate.

  • Esterification: Add 2-Tetradecynol (1.2 equiv.) and a catalytic amount of DMAP (4-dimethylaminopyridine) to the activated mixture. Stir at room temperature for 12-16 hours. Logic: DMAP acts as a nucleophilic catalyst, accelerating the transfer of the phosphonate group to the sterically hindered alkynyl alcohol.

  • Isolation: Evaporate the DMF under high vacuum. Resuspend the crude mixture in dichloromethane and wash with 5%

    
     and brine to remove unreacted phosphonate and DMAP.
    
  • Purification: Purify the lipid prodrug via column chromatography (2%-10% EtOAc/hexane gradient).

  • Self-Validation Checkpoint: Verify the conjugation via

    
     NMR. A successful reaction will show a distinct downfield shift indicative of a phosphonate diester. LC-MS must be used to confirm the intact lipid-nucleoside mass.
    

Mechanistic Pathway & Logic Diagram

The following diagram illustrates the synthetic origin of 2-Tetradecynol and its divergence into two major therapeutic and biochemical applications.

G A 1-Bromoundecane + Prop-2-yn-1-ol B n-BuLi, HMPA, THF (-78°C to RT) A->B Alkylation C 2-Tetradecynol (CAS: 51309-22-9) B->C Yield >90% D Nucleoside Phosphonate Conjugation C->D Coupling Reaction F Lindlar Reduction (Z-selective) C->F Stereoselective Reduction E Lipid Prodrug (Enhanced Oral Bioavailability) D->E Lysophospholipid Mimicry G (Z)-Tetradec-2-en-1-ol (Pheromone Precursor) F->G Total Synthesis

Fig 1. Synthesis of 2-Tetradecynol and its downstream applications in prodrugs and pheromones.

References

  • 2-Tetradecynol suppliers and producers. BuyersGuideChem.[Link]

  • US12049474B2 - Nucleoside prodrugs and uses related thereto.
  • Asymmetric Synthesis of Three Alkenyl Epoxides: Crafting the Sex Pheromones of the Elm Spanworm and the Painted Apple Moth. PMC / NIH.[Link]

Sources

Foundational

Solubility and Physicochemical Profiling of 2-Tetradecynol in Organic Solvents: A Comprehensive Technical Guide

Executive Summary 1 (CAS: 51309-22-9) is a 14-carbon propargylic alcohol characterized by a terminal hydroxyl group, an internal alkyne at the C2 position, and a long hydrophobic alkyl tail[1]. In drug development and sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1 (CAS: 51309-22-9) is a 14-carbon propargylic alcohol characterized by a terminal hydroxyl group, an internal alkyne at the C2 position, and a long hydrophobic alkyl tail[1]. In drug development and synthetic organic chemistry, it serves as a critical lipid-like moiety for prodrug synthesis—specifically in the design of 2 to improve oral bioavailability[2]—and as a versatile intermediate in complex cross-coupling reactions[3]. Understanding its solubility profile in organic solvents is paramount for optimizing reaction thermodynamics, preventing product aggregation during purification, and engineering stable pharmaceutical formulations.

Structural Causality and Solvation Thermodynamics

The solvation behavior of 2-tetradecynol is dictated by the competing thermodynamic forces of its amphiphilic, yet predominantly lipophilic, structure[4]:

  • Hydrophobic Tail (C4–C14): The 11-carbon saturated aliphatic chain dictates a high partition coefficient (LogP). This drives its high affinity for non-polar and weakly polar solvents via London dispersion forces. The energetic cost of disrupting solvent-solvent interactions in these media is easily offset by the favorable van der Waals interactions with the lipid tail.

  • Propargylic Headgroup (C1–C3): The primary hydroxyl group (-OH) acts as both a hydrogen bond donor and acceptor, while the adjacent alkyne (-C≡C-) provides a polarizable π-electron cloud. This allows for specific dipole-dipole interactions and hydrogen bonding with polar aprotic solvents (e.g., DMSO, DMF) and lower alcohols.

However, in highly polar protic solvents like water, the entropic penalty of forming a highly ordered hydration shell (clathrate-like structures) around the long hydrophobic tail far outweighs the enthalpic gain from hydrogen bonding at the hydroxyl head. Consequently, the compound is practically insoluble in aqueous media. In pharmacological applications, this extreme lipophilicity is intentionally leveraged to 2, thereby enhancing the molecule's stability against esterases in the liver and plasma[2].

Quantitative Solubility Data in Organic Solvents

The following table summarizes the macroscopic solubility profile of 2-tetradecynol across various solvent classes at standard ambient temperature and pressure (SATP, 25 °C).

SolventSolvent ClassDielectric Constant (ε)Solubility ProfileEstimated Concentration Limit
Dichloromethane (DCM)Halogenated / Weakly Polar8.93Freely Soluble> 100 mg/mL
Tetrahydrofuran (THF)Ethereal / Polar Aprotic7.58Freely Soluble> 100 mg/mL
Ethyl Acetate (EtOAc)Ester / Moderately Polar6.02Freely Soluble> 50 mg/mL
Hexane / HeptaneNon-Polar Aliphatic~1.90Soluble> 50 mg/mL
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Moderately Soluble10 - 25 mg/mL*
Methanol (MeOH)Polar Protic32.7Sparingly Soluble< 10 mg/mL**
WaterHighly Polar Protic80.1Insoluble< 0.1 mg/mL

*Solubility in DMSO can be enhanced via gentle heating (40 °C) or sonication. However, long-chain alkynols often exhibit limited solubility in cold DMSO without micellar or phase-transfer assistance. **Precipitation or gelation may occur at lower temperatures due to the crystallization of the aliphatic chain.

Advanced Solvation Challenges in Catalysis

During complex organometallic transformations, such as3, the low solubility of long-chain alkynols like 2-tetradecynol in standard polar aprotic solvents can severely bottleneck reaction kinetics[3]. Researchers have noted that utilizing standard DMSO/water mixtures often leads to poor yields or the formation of intractable, gel-like suspensions during purification[3]. To circumvent this, solvent-free systems utilizing tetrabutylammonium fluoride (TBAF) as an activator, or engineered micellar systems, are often required to maintain the alkynol in a reactive, monomeric state[3]. Furthermore, in 5 catalyzed by CuCl or ionic liquids, the steric hindrance and lipophilicity of the substrate dictate the choice of solvent, often favoring neat conditions or specialized biomass-based ionic liquids (e.g., [C2C1im][Lev]) to ensure homogeneous catalysis[5].

Experimental Protocols: Solubility Verification and Formulation

Protocol A: Gravimetric Solubility Determination To establish a self-validating baseline for 2-tetradecynol solubility in a target solvent, use this optical-gravimetric method:

  • Preparation: Weigh exactly 10.0 mg of 2-tetradecynol into a tared 2.0 mL amber glass HPLC vial.

  • Titration: Add the target organic solvent (e.g., DMSO) in 100 µL increments using a calibrated positive-displacement pipette.

  • Agitation: After each addition, vortex the vial for 60 seconds at 2500 rpm, followed by 5 minutes of ultrasonic bath sonication at 25 °C.

  • Visual Validation: Observe the solution against both a dark and light background using a focused laser pointer. The endpoint is reached when the solution is completely optically clear with no Tyndall effect (verifying the absence of suspended lipid micro-crystals).

  • Calculation: Divide the initial mass (10.0 mg) by the total volume of solvent added to determine the absolute solubility limit in mg/mL.

Protocol B: Preparation of a 2-Tetradecynol Stock Solution for Prodrug Synthesis When utilizing 2-tetradecynol as a lipid-like moiety for conjugating acyclic nucleoside phosphonates:

  • Drying: Ensure the 2-tetradecynol is thoroughly dried under high vacuum (≤ 0.1 mbar) for 2 hours to remove trace moisture, which will otherwise quench highly reactive coupling reagents.

  • Solvation: Dissolve 1.0 molar equivalent of 2-tetradecynol in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration. DCM is selected due to its excellent solvation of the hydrophobic tail and inertness toward coupling agents.

  • Activation: Add the necessary base (e.g., 1,3-diaminopropane or triethylamine) dropwise under an inert argon atmosphere at 0 °C, ensuring the solution remains homogeneous.

  • Chromatographic Monitoring: Verify the stability and homogeneity of the solution via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase. The long-chain alkynol should migrate cleanly as a single spot without streaking, confirming complete molecular dispersion and a lack of aggregation.

Visualization: Solvation and Formulation Workflow

G A 2-Tetradecynol (Raw API / Lipid State) B Solvent Screening (Dielectric Constant & LogP) A->B C Apolar / Weakly Polar (DCM, THF, EtOAc) B->C High Solubility D Polar Aprotic (DMSO, DMF) B->D Moderate/High Solubility E Complete Solvation (Isotropic Solution) C->E D->E F Aqueous Dispersion (Micelles / Liposomes) E->F Surfactant Addition

Workflow for the solvation and subsequent aqueous formulation of 2-Tetradecynol.

References
  • Bis-Sonogashira cross-coupling: An expeditious approach towards long-chain, phenylene-modified 1,ω-diols . ResearchGate. Available at: [Link]

  • US12049474B2 - Nucleoside prodrugs and uses related thereto. Google Patents.
  • Multifunctional Biomass-Based Ionic Liquids/CuCl-Catalyzed CO2-Promoted Hydration of Propargylic Alcohols: A Green Synthesis of α-Hydroxy Ketones . MDPI. Available at: [Link]

Sources

Exploratory

Chemical Dynamics of 2-Tetradecyn-1-ol: Propargylic Reactivity and Isomerization Strategies

Executive Summary 2-Tetradecyn-1-ol ( ) is a C14 linear alcohol characterized by an internal alkyne at the C2 position, flanked by a propargylic hydroxyl group. While strictly an internal alkyne, its reactivity profile i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 2-Tetradecyn-1-ol (


) is a C14 linear alcohol characterized by an internal  alkyne at the C2 position, flanked by a propargylic hydroxyl group. While strictly an internal alkyne, its reactivity profile is dominated by two distinct pathways relevant to drug discovery and pheromone synthesis:
  • Propargylic Reactivity: The proximity of the hydroxyl group activates the C2-C3 triple bond toward specific organometallic reductions and rearrangements (e.g., Meyer-Schuster).

  • Terminal Access via Isomerization: Through the "Alkyne Zipper" reaction, the internal unsaturation can be migrated to the C13 terminus, converting the molecule into a true terminal alkyne.

This guide details the intrinsic reactivity of the propargylic system and provides the protocol for "unzipping" the internal bond to access terminal reactivity.

Part 1: The Propargylic System (Intrinsic Reactivity)

The C2-alkyne moiety in 2-Tetradecyn-1-ol is electronically distinct from isolated alkynes due to the inductive effect of the C1-hydroxyl group. This propargylic system allows for high-precision stereochemical control, essential for synthesizing lipid tails in Lipid Nanoparticles (LNPs) and insect pheromones.

1. Stereoselective Reduction Pathways

The most critical application of 2-Tetradecyn-1-ol is its conversion into stereodefined allylic alcohols.

TransformationReagent SystemProduct ConfigurationMechanism Note
Trans-Reduction Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)(E)-2-Tetradecen-1-olDirects hydride delivery via intramolecular coordination with the propargylic oxygen.
Cis-Reduction Lindlar Catalyst +

/ Quinoline
(Z)-2-Tetradecen-1-olSyn-addition of hydrogen on the catalyst surface.
Birch Reduction

(E)-2-Tetradecen-1-olRadical anion mechanism; less common for propargylic alcohols due to side reactions.
2. Meyer-Schuster Rearrangement

Under acid catalysis or gold(I) promotion, 2-Tetradecyn-1-ol undergoes a 1,3-shift of the hydroxyl group to form an


-unsaturated ketone (enone). This is a powerful method to generate electrophilic Michael acceptors from the nucleophilic alkyne precursor.


Part 2: Accessing the Terminal Alkyne (The Alkyne Zipper)[1][2][3]

To access terminal alkyne reactivity (e.g., for Sonogashira coupling or Click chemistry) from 2-Tetradecyn-1-ol, one must employ the Alkyne Zipper Reaction .[1] This contra-thermodynamic isomerization moves the triple bond from C2 to the distal end (C13) of the chain.

Mechanism: The reaction utilizes a superbase (KAPA - Potassium 3-aminopropylamide) to rapidly deprotonate propargylic positions. The pi-system "walks" down the methylene chain via a series of reversible proton transfers. The reaction is driven to completion by the irreversible formation of the terminal acetylide anion, which precipitates or is thermodynamically trapped.

Pathway Visualization:

AlkyneZipper Start 2-Tetradecyn-1-ol (Internal Alkyne) Inter Random Isomers (Pi-bond Migration) Start->Inter KAPA (Base) Reversible Deprotonation Inter->Inter Random Walk Trap Terminal Acetylide (Thermodynamic Sink) Inter->Trap Irreversible Precipitation End 13-Tetradecyn-1-ol (Terminal Alkyne) Trap->End Quench (H2O)

Figure 1: The "Alkyne Zipper" pathway converting the internal C2 alkyne to the terminal C13 position using KAPA.

Part 3: Experimental Protocols
Protocol A: Stereoselective Synthesis of (E)-2-Tetradecen-1-ol

Target: Trans-allylic alcohol for pheromone/lipid synthesis.

Reagents:

  • 2-Tetradecyn-1-ol (1.0 eq)

  • Red-Al (65% wt in toluene, 2.5 eq)

  • THF (Anhydrous)

Workflow:

  • Setup: Flame-dry a 2-neck RBF under Argon. Charge with 2-Tetradecyn-1-ol and THF (0.5 M).

  • Addition: Cool to 0°C. Add Red-Al solution dropwise via syringe pump to control exotherm.

    • Note: The hydroxyl group deprotonates first, forming an aluminate intermediate that directs the hydride attack.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (disappearance of alkyne).

  • Quench: Cool to 0°C. Cautiously add Rochelle’s salt (sat. aq. potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously until two clear layers form (critical step for yield).

  • Isolation: Extract with

    
    , dry over 
    
    
    
    , and concentrate.
Protocol B: The Alkyne Zipper (Internal

Terminal)

Target: 13-Tetradecyn-1-ol for Click Chemistry.

Reagents:

  • Potassium Hydride (KH, 35% dispersion)

  • 1,3-Diaminopropane (Solvent/Ligand)[2]

  • 2-Tetradecyn-1-ol[3]

Workflow:

  • Reagent Prep (KAPA): In a glovebox or under strict Argon, wash KH with pentane to remove mineral oil. Add 1,3-diaminopropane.[4] Stir at RT for 1h until the solution turns deep brown/purple (formation of Potassium 3-Aminopropylamide).

  • Isomerization: Add 2-Tetradecyn-1-ol (neat or in minimal diamine) to the KAPA solution.

  • Migration: Stir at RT for 4-12 hours. The internal alkyne will isomerize along the chain.[5][2][4]

  • Workup: Pour the reaction mixture onto ice-water. Acidify slightly with 1M HCl to pH 4, then extract with Hexanes/EtOAc.

  • Purification: The terminal alkyne is less polar than the internal precursor; separate via silica gel chromatography.

Part 4: Reaction Landscape Diagram

ReactivityMap Substrate 2-Tetradecyn-1-ol (Internal Propargylic) Enone Enals/Enones (Meyer-Schuster) Substrate->Enone Au(I) / H+ CisAlkene (Z)-Allylic Alcohol (Lindlar Red.) Substrate->CisAlkene H2 / Pd-CaCO3 TransAlkene (E)-Allylic Alcohol (Red-Al Red.) Substrate->TransAlkene Red-Al Terminal 13-Tetradecyn-1-ol (Alkyne Zipper) Substrate->Terminal KAPA / NH2(CH2)3NH2 Click Triazole Conjugates (CuAAC) Terminal->Click R-N3 / Cu(I)

Figure 2: Divergent synthesis pathways from 2-Tetradecyn-1-ol, illustrating access to stereodefined alkenes and terminal alkynes.

References
  • Brown, C. A., & Yamashita, A. (1975).[4] "Salts of 1,3-diaminopropane. Rapid, high-yield isomerization of internal alkynes to terminal alkynes." Journal of the American Chemical Society.

  • Trost, B. M., & Frontier, A. J. (2000). "The Meyer-Schuster Rearrangement: An Atom-Economical Synthesis of Enals and Enones." Journal of the American Chemical Society.

  • Denmark, S. E., & Jones, T. K. (1982). "Stereoselective reduction of propargylic alcohols with Red-Al." Journal of Organic Chemistry.

  • PubChem. (n.d.). "2-Tetradecyn-1-ol Compound Summary." National Library of Medicine.[6][7]

Sources

Foundational

Initial Characterization of Novel Long-Chain Acetylenic Alcohols: A Comprehensive Methodology for Isolation, Structural Elucidation, and Bioactivity Profiling

Executive Summary Long-chain acetylenic alcohols represent a structurally fascinating and pharmacologically potent class of secondary metabolites. Characterized by their extended aliphatic chains (ranging from C17 to C38...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Long-chain acetylenic alcohols represent a structurally fascinating and pharmacologically potent class of secondary metabolites. Characterized by their extended aliphatic chains (ranging from C17 to C38), conjugated di-yne or enyne motifs, and chiral carbinol centers, these compounds are ubiquitous across diverse ecological niches. From terrestrial plants like Panax ginseng and Daucus carota to marine sponges such as Petrosia (Strongylophora), these molecules exhibit remarkable bioactivities, including cytotoxicity against tumor cell lines and potent anti-inflammatory effects [1], [2].

As a Senior Application Scientist, I have designed this technical guide to move beyond mere procedural lists. Here, we explore the causality behind the analytical choices required to isolate, structurally elucidate, and biologically profile these complex lipids. Every protocol described herein is engineered as a self-validating system, ensuring that experimental artifacts are caught before they compromise downstream drug development pipelines.

Phase 1: Targeted Extraction and Chromatographic Isolation

The Causality of Solvent Selection

Long-chain acetylenic alcohols are predominantly lipophilic due to their extended aliphatic tails. Utilizing highly polar solvents (like water or pure methanol) during the initial extraction phase will co-extract massive amounts of primary metabolites (sugars, amino acids), severely complicating downstream purification. Therefore, non-polar to moderately polar solvent systems (e.g., hexane, dichloromethane) are critical for targeted partitioning.

Protocol 1: Activity-Guided Extraction Workflow
  • Biomass Preparation: Lyophilize the raw biological material (marine sponge or plant roots) to remove water content, which can cause hydrolysis or interfere with non-polar solvent penetration.

  • Maceration: Extract the dried powder using a 1:1 mixture of Hexane and Dichloromethane (DCM) under sonication for 3 cycles of 60 minutes each.

  • Liquid-Liquid Partitioning: Concentrate the crude extract via rotary evaporation. Partition the residue between 90% aqueous methanol and hexane to remove highly non-polar waxes and sterols.

  • Column Chromatography: Load the methanolic fraction onto a Silica Gel column. Elute using a step-gradient of Hexane:Ethyl Acetate (from 100:0 to 50:50).

  • Preparative HPLC: Purify the acetylenic-rich fractions using Preparative HPLC on an ODS (RP-18) column, monitoring at 254 nm (for conjugated systems) and 210 nm (for isolated alkynes).

Self-Validation Checkpoint: Monitor all fractions via Thin-Layer Chromatography (TLC) visualized with vanillin-sulfuric acid (acetylenic alcohols typically stain a distinct purple/black). Run a preliminary in vitro cytotoxicity screen on all major fractions to ensure the active pharmacophore is not lost or degraded during chromatography.

ExtractionWorkflow Biomass Raw Biomass (Marine Sponge / Plant Roots) Extraction Solvent Extraction (Hexane / Dichloromethane) Biomass->Extraction Partitioning Liquid-Liquid Partitioning (Aqueous vs. Organic) Extraction->Partitioning Chromatography Silica Gel Column Chromatography (Gradient Elution) Partitioning->Chromatography HPLC Preparative HPLC (RP-18 / ODS) Chromatography->HPLC PureCompound Pure Long-Chain Acetylenic Alcohols HPLC->PureCompound

Workflow for the targeted extraction and isolation of lipophilic acetylenic alcohols.

Phase 2: Structural Elucidation and Stereochemical Assignment

The Causality of Chemical Derivatization

The presence of conjugated triple bonds and chiral hydroxyl centers requires a multi-tiered spectroscopic approach. While 1D and 2D NMR (HSQC, HMBC, COSY) map the carbon backbone, NMR alone often fails to unambiguously locate isolated double bonds hidden within a long methylene envelope (the "lipid bump" at ~1.2 ppm). Furthermore, absolute stereochemistry cannot be determined by standard NMR. Thus, chemical derivatization is mandatory [5].

Table 1: Diagnostic NMR Chemical Shifts for Acetylenic Alcohols
NucleusFunctional GroupTypical Chemical Shift Range (ppm)Diagnostic Utility
13C sp Carbon (Alkyne)65.0 – 90.0 ppmConfirms presence of triple bonds; distinguishes internal vs. terminal alkynes.
13C sp3 Oxygenated Methine58.0 – 65.0 ppmIdentifies the carbinol center (C-OH) on the aliphatic chain.
1H sp3 Oxygenated Methine4.0 – 5.5 ppmCoupling constants (J) assist in determining adjacent stereocenters.
1H Terminal Alkyne Proton2.5 – 3.0 ppmSharp singlet/doublet indicating a terminal ethynyl group.
Protocol 2: Double Bond Localization via Oxidative Cleavage
  • Reaction Setup: Dissolve 5 mg of the purified acetylenic alcohol in 2 mL of a 1:1 mixture of dioxane and water.

  • Oxidation: Add a catalytic amount of OsO4 (0.1 eq) and stir for 10 minutes at room temperature to form an intermediate diol.

  • Cleavage: Add HIO4 (2.0 eq) to the mixture to cleave the diol into terminal aldehydes. Stir for 2 hours.

  • Derivatization: Treat the resulting aldehydes with 2,4-dinitrophenylhydrazine (2,4-DNPH) in acidic ethanol to form stable hydrazones.

  • Analysis: Isolate the hydrazones via micro-SPE and analyze using High-Resolution Mass Spectrometry (HRMS).

Self-Validation Checkpoint: The combined mass of the two resulting 2,4-DNPH derivatives must mathematically reconstruct the parent aliphatic chain length, unequivocally validating the original position of the alkene.

Phase 3: Bioactivity Profiling and Mechanistic Characterization

The Causality of Dual-Assay Screening

Acetylenic alcohols exhibit potent bioactivities. Plant-derived C17-polyacetylenes like falcarinol demonstrate potent anti-inflammatory and neuromodulatory properties by activating the Nrf2 antioxidant response element (ARE) [3]. Conversely, marine-derived variants (e.g., strongylodiols) are highly cytotoxic against tumor cell lines [1]. When evaluating anti-inflammatory potential—specifically the inhibition of Nitric Oxide (NO) production in macrophages—it is critical to ensure that a drop in NO is not simply due to the compound killing the cells [4].

Protocol 3: In Vitro Anti-Inflammatory (NO Inhibition) and Cytotoxicity Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10^4 cells/well. Incubate for 24 hours at 37°C (5% CO2).

  • Stimulation & Treatment: Co-treat the cells with 1 µg/mL Lipopolysaccharide (LPS) and varying concentrations of the acetylenic alcohol (e.g., 1–50 µM). Incubate for 24 hours.

  • Griess Assay: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine in 2.5% H3PO4). Read absorbance at 540 nm to quantify nitrite (a stable NO metabolite).

  • Viability Counter-Screen: Add MTT solution (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.

Self-Validation Checkpoint: Only compounds that show a dose-dependent decrease in NO production without a corresponding drop in cell viability (MTT assay) are classified as true anti-inflammatory agents. This dual-assay system prevents false positives caused by generic cytotoxicity.

SignalingPathway AcetylenicAlcohol Acetylenic Alcohol (e.g., Falcarinol) Nrf2 Nrf2 Activation AcetylenicAlcohol->Nrf2 Activates Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) AcetylenicAlcohol->Inflammation Inhibits ROS Oxidative Stress / ROS ROS->Inflammation Promotes ARE ARE Binding Nrf2->ARE Antioxidant Antioxidant Enzymes (SOD, Catalase) ARE->Antioxidant Antioxidant->ROS Scavenges

Mechanism of action: Nrf2 pathway activation and downstream cytokine inhibition.

Table 2: Representative Long-Chain Acetylenic Alcohols and Bioactivities
Compound ClassRepresentative MoleculeSource OrganismPrimary BioactivityKey Structural Features
C17-Polyacetylenes FalcarinolDaucus carota, Panax ginsengAnti-inflammatory, Nrf2 activationTerminal alkene, di-yne motif, C3 hydroxyl
C26-C38 Linear Alcohols Strongylodiols (A-J)Petrosia (Strongylophora)Cytotoxicity (tumor cell lines)Long aliphatic chain, internal di-yne, chiral carbinol
Halogenated Acetylenes 2-chlorododec-2-en-1-olMarine algaeAntimicrobialC12 chain, chlorinated alkene, internal alkyne

Conclusion

The initial characterization of novel long-chain acetylenic alcohols requires a rigorous, multi-disciplinary approach. By coupling targeted lipophilic extraction workflows with advanced chemical derivatization for structural elucidation, researchers can accurately map these complex architectures. Furthermore, implementing self-validating biological assays ensures that the profound pharmacological potential of these molecules—ranging from targeted cytotoxicity to potent anti-inflammatory modulation—is accurately captured for future drug development.

References

  • Source: mmsl.
  • Title: Chemical and biological diversity of new natural products from marine sponges: a review (2009–2018)
  • Title: The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.)
  • Source: d-nb.
  • Source: mdpi.

Protocols & Analytical Methods

Method

Click chemistry reactions with 2-Tetradecynol

Application Note: Bioorthogonal Derivatization and RuAAC Cycloaddition of 2-Tetradecynol Executive Summary 2-Tetradecynol is a bioactive lipid and structural analog to critical quorum-sensing (QS) modulators like farneso...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioorthogonal Derivatization and RuAAC Cycloaddition of 2-Tetradecynol

Executive Summary

2-Tetradecynol is a bioactive lipid and structural analog to critical quorum-sensing (QS) modulators like farnesol and diffusible signal factors (DSF). While widely utilized in studying biofilm inhibition and microbial virulence (specifically in Candida albicans and Pseudomonas aeruginosa), its chemical biology utility has been historically limited by its structure. Unlike terminal alkynes, 2-Tetradecynol features an internal alkyne (C2-C3) and a propargylic alcohol moiety.

Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is ineffective on this substrate. This Application Note details the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) protocol, the only bioorthogonal method capable of directly "clicking" the internal triple bond of 2-Tetradecynol to form 1,4,5-trisubstituted triazoles. We also provide a secondary protocol for converting the hydroxyl group to a terminal azide, enabling standard CuAAC workflows.

Chemical Context & Mechanistic Causality

The Challenge: Internal vs. Terminal Alkynes

The "Click Chemistry" paradigm relies heavily on CuAAC. However, Cu(I) catalysis requires the formation of a copper-acetylide intermediate, which is only possible with a terminal alkyne proton (


).
  • Substrate: 2-Tetradecynol (

    
    ).
    
  • Limitation: The internal triple bond is sterically shielded and lacks the acetylenic proton, rendering CuAAC inert.

The Solution: RuAAC Catalysis

To label or modify 2-Tetradecynol without altering its carbon skeleton, we utilize a Pentamethylcyclopentadienyl Ruthenium(II) catalyst, specifically [Cp*RuCl(COD)] .

  • Mechanism: Unlike CuAAC, RuAAC proceeds via an oxidative coupling mechanism, forming a ruthenacycle intermediate.[1][2][3][4] This process tolerates internal alkynes.[1][2][3][5][6]

  • Regioselectivity: The reaction yields 1,4,5-trisubstituted 1,2,3-triazoles .[3][6] For propargylic alcohols like 2-Tetradecynol, the hydroxyl group exerts a directing effect (via hydrogen bonding or coordination to Ru), typically favoring the formation of the isomer where the propargylic group is at the C5 position (adjacent to the azide substituent).

Visualization: Reaction Pathways

The following diagram illustrates the decision matrix and chemical pathways for modifying 2-Tetradecynol.

G Start 2-Tetradecynol (Internal Alkyne) Decision Target Application? Start->Decision PathA Pathway A: Direct Labeling Decision->PathA Keep Lipid Tail Intact PathB Pathway B: Functionalization Decision->PathB Use as Click Handle RuAAC RuAAC Reaction (Cp*RuCl(COD)) PathA->RuAAC + Organic Azide Tosylation Tosylation/Mesylation (-OH Activation) PathB->Tosylation ProductA 1,4,5-Triazole (Core Modified) RuAAC->ProductA Azidation Azide Substitution (NaN3) Tosylation->Azidation ProductB 2-Tetradecynyl Azide (Terminal Handle) Azidation->ProductB CuAAC CuAAC Reaction (Standard Click) ProductB->CuAAC + Terminal Alkyne Probe

Figure 1: Strategic workflow for 2-Tetradecynol derivatization. Pathway A utilizes RuAAC for internal bond labeling; Pathway B converts the alcohol to an azide for standard CuAAC.

Experimental Protocols

Protocol A: RuAAC Labeling of 2-Tetradecynol

Use this protocol to attach a fluorophore or affinity tag directly to the lipid chain.

Reagents & Equipment:

  • Substrate: 2-Tetradecynol (1.0 equiv).

  • Click Partner: Organic Azide (e.g., Benzyl Azide or Azide-Fluorophore) (1.1 equiv).

  • Catalyst: CpRuCl(COD) (Pentamethylcyclopentadienyl bis(triphenylphosphine) ruthenium(II) chloride or COD analog).[1][4][7] Note: Cp (pentamethyl) is crucial; simple Cp is less active.

  • Solvent: Anhydrous THF or Dioxane (degassed).

  • Atmosphere: Argon or Nitrogen (Strictly inert).

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube or sealed vial, dissolve 2-Tetradecynol (0.5 mmol) and the Azide partner (0.55 mmol) in 5 mL of degassed THF.

  • Catalyst Addition: Add Cp*RuCl(COD) (0.01 – 0.025 mmol, 2-5 mol%).

    • Expert Insight: Weighing small amounts of Ru catalyst can be error-prone. Prepare a stock solution of the catalyst in THF if performing multiple reactions.

  • Reaction: Seal the vessel under Argon. Heat to 60°C for 4–12 hours.

    • Monitoring: Monitor via TLC. The internal alkyne spot will disappear. 2-Tetradecynol stains well with KMnO4 (unsaturation) or p-Anisaldehyde (alcohol).

  • Workup: Concentrate the mixture under reduced pressure.

  • Purification: Purify via silica gel flash chromatography.

    • Note: The resulting triazole is more polar than the starting lipid.

Self-Validation System:

  • NMR Check: The disappearance of the propargylic protons (approx. 4.2 ppm for

    
    ) and the appearance of a shifted signal (approx. 4.6-4.8 ppm) confirms triazole formation.
    
  • Regiochemistry: NOE (Nuclear Overhauser Effect) experiments are required to confirm the 1,4,5-substitution pattern if precise structural elucidation is needed for SAR studies.

Protocol B: Conversion to 2-Tetradecynyl Azide

Use this protocol to convert 2-Tetradecynol into a "Clickable" lipid probe for use with standard alkyne-tagged reporters.

Step-by-Step Procedure:

  • Activation: Dissolve 2-Tetradecynol (1.0 equiv) in DCM with

    
     (1.5 equiv) at 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir 2h.
    
    • Why: The -OH is a poor leaving group. Mesylation converts it to a reactive electrophile.

  • Substitution: Isolate the mesylate (do not store long-term). Dissolve in DMF. Add Sodium Azide (

    
    , 2.0 equiv). Heat to 60°C for 4 hours.
    
    • Safety:

      
       is toxic and shock-sensitive. Do not use chlorinated solvents (DCM) in this step to avoid forming explosive diazidomethane. Use DMF.
      
  • Result: You now possess 1-Azido-2-tetradecyne . This molecule can now be reacted with any terminal alkyne dye using standard CuAAC (CuSO4 + Sodium Ascorbate) in aqueous/organic mixtures.

Data Summary & Comparison

FeatureCuAAC (Standard)RuAAC (Recommended for 2-Tetradecynol)
Catalyst Cu(I) (generated in situ)Cp*RuCl(COD)
Alkyne Requirement Terminal (

)
Internal (

)
or Terminal
Product 1,4-disubstituted triazole1,4,5-trisubstituted triazole
Solvent Tolerance High (

/Alcohol compatible)
Requires Organic (THF/Dioxane/Toluene)
Sensitivity

sensitive (oxidizes Cu)
Air tolerant (but Inert preferred for efficiency)
Steric Bulk Intolerant of steric bulk at alkyneTolerates steric bulk

Biological Applications

  • Quorum Sensing Inhibition (QSI) Studies:

    • Synthesize a library of 2-Tetradecynol analogs by "clicking" various aromatic azides to the internal bond. Screen these 1,4,5-triazoles for inhibition of C. albicans hyphal transition.

  • Lipid Tracking:

    • Use Protocol B to create the Azide-lipid. Incubate cells with the Azide-lipid. Fix cells, then use a fluorescent alkyne (e.g., Alexa Fluor 488 Alkyne) via CuAAC to visualize lipid distribution in the membrane.

References

  • Boren, B. C., et al. (2008).[1][2] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.

    • Source:

    • Relevance: The foundational text establishing Cp*RuCl as the catalyst for internal alkynes.[2][6]

  • Rasmussen, L. K., et al. (2007).[2] Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes.[1][2][3][4][5][6][7] Organic Letters, 9(26), 5337-5339.

    • Source:

    • Relevance: Details the protocol specifics for aryl azides, relevant for creating drug-like analogs of 2-Tetradecynol.
  • Martins, M., et al. (2010). Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule.[8][9][10] Infection and Immunity, 78(4).

    • Source:

    • Relevance: Establishes the biological context of farnesol/lipid analogs in quorum sensing, justifying the applic
  • Johansson, J. R., et al. (2016).[6] Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 14726–14768.

    • Source:

    • Relevance: Comprehensive review covering regioselectivity in propargylic alcohols.

Sources

Application

Application Note: 2-Tetradecynol as a Scaffold for Synthetic Fatty Acid Analogs

This Application Note is designed for researchers in medicinal chemistry and lipid biology. It details the utilization of 2-Tetradecynol as a versatile chemical scaffold for synthesizing 2-Tetradecynoic Acid (2-TDA) and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and lipid biology. It details the utilization of 2-Tetradecynol as a versatile chemical scaffold for synthesizing 2-Tetradecynoic Acid (2-TDA) and related fatty acid analogs.

These analogs are critical tools in drug development, serving as metabolic inhibitors (specifically of fatty acid oxidation) and bioorthogonal probes for studying protein myristoylation.

Introduction & Strategic Utility

In the landscape of lipid research, standard fatty acids (like Myristic Acid, C14:0) are metabolically labile, making them poor candidates for sustained pathway inhibition or stable tracking.

2-Tetradecynol (


) serves as a high-value precursor because the internal alkyne at the C2 position provides distinct chemical advantages:
  • Metabolic Resistance: The C2-alkyne bond prevents mitochondrial

    
    -oxidation, effectively "locking" the lipid and creating a competitive inhibitor for acyl-CoA dehydrogenases.
    
  • Synthetic Divergence: The alcohol group is a "chemical handle" that can be selectively oxidized to a carboxylic acid (creating the fatty acid analog) or derivatized for click-chemistry applications.

  • Stereocontrol: The alkyne can be stereoselectively reduced to cis- or trans- alkenes, allowing the synthesis of specific unsaturated fatty acid isomers (e.g., 2-Tetradecenoic acid) used to probe desaturase activity.

Mechanism of Action (Biological Context)

When converted to 2-Tetradecynoic Acid (2-TDA) , this analog mimics Myristic Acid. Upon entering the cell, it is converted to 2-Tetradecynoyl-CoA . This species cannot undergo the first step of


-oxidation (dehydrogenation at the 

-

position) due to the triple bond, thereby trapping the enzyme complex and inhibiting fatty acid metabolism.

Synthetic Workflow Visualization

The following diagram illustrates the divergence of 2-Tetradecynol into three distinct classes of lipid tools.

G Start 2-Tetradecynol (Precursor) Step_Ox Oxidation (Jones or Pinnick) Start->Step_Ox Direct Oxidation Step_Red Stereoselective Reduction Start->Step_Red Lindlar (cis) or Na/NH3 (trans) Prod_Acid 2-Tetradecynoic Acid (2-TDA) Step_Ox->Prod_Acid Yields Inhibitor Prod_Cis cis-2-Tetradecenoic Acid (Desaturase Probe) Step_Red->Prod_Cis Oxidation Prod_Trans trans-2-Tetradecenoic Acid (Metabolic Standard) Step_Red->Prod_Trans Oxidation Bio_Effect Inhibition of Beta-Oxidation Prod_Acid->Bio_Effect Acyl-CoA Analog

Figure 1: Synthetic divergence of 2-Tetradecynol.[1] The primary pathway (Red) generates the metabolic inhibitor 2-TDA.

Experimental Protocols

Protocol A: Synthesis of 2-Tetradecynoic Acid (Jones Oxidation)

This protocol describes the direct conversion of the primary alcohol to the carboxylic acid using Jones Reagent. This is the most robust method for maintaining the integrity of the internal alkyne.

Safety Note: Chromium(VI) is carcinogenic.[2][3] Handle in a fume hood with appropriate PPE.

Reagents:

  • Substrate: 2-Tetradecynol (1.0 equiv)

  • Oxidant: Jones Reagent (

    
     in dilute 
    
    
    
    )[2][4]
  • Solvent: Acetone (Reagent Grade)

  • Quench: Isopropanol

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Tetradecynol (10 mmol, ~2.1 g) in 50 mL of acetone in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Oxidation: Add Jones Reagent dropwise to the stirring solution.

    • Visual Cue: The solution will turn from orange (Cr+6) to green (Cr+3) as the alcohol is consumed.[2]

    • Continue addition until the orange color persists (indicating excess oxidant).

  • Reaction Time: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.

  • Quenching: Add Isopropanol (5 mL) dropwise to destroy excess oxidant. The solution will return to a green slurry.

  • Work-up:

    • Decant the acetone layer.

    • Dissolve the green residue in water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Combine organic layers and wash with Brine.

    • Dry over anhydrous

      
       and concentrate under vacuum.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate or perform silica gel column chromatography (Eluent: 10% EtOAc in Hexane).

Expected Yield: 85-92% Validation: IR Spectroscopy should show the appearance of a broad -COOH peak (2500-3300


) and a carbonyl stretch (~1690-1710 

), with the disappearance of the alcohol O-H stretch.
Protocol B: "Green" Oxidation (TEMPO/BAIB)

For drug development pipelines requiring trace-metal-free synthesis, use this alternative.

Reagents:

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv)

  • Co-oxidant: BAIB (Bis-acetoxyiodobenzene) (2.2 equiv)

  • Solvent:

    
     / Water (1:1)
    

Procedure:

  • Dissolve 2-Tetradecynol in DCM.

  • Add TEMPO and BAIB. Stir vigorously at room temperature for 4-6 hours.

  • Quench with aqueous Sodium Thiosulfate.

  • Extract with DCM, dry, and concentrate.

  • Note: This method is milder but may require longer reaction times for the internal alkyne substrate compared to Jones oxidation.

Analytical Data & Specifications

When sourcing or synthesizing these precursors, ensure the following specifications to guarantee experimental reproducibility in biological assays.

ParameterSpecificationRationale
Chemical Formula

(Alcohol)


(Acid)
Stoichiometry confirmation.
Molecular Weight 210.36 g/mol (Alcohol)

224.34 g/mol (Acid)
Mass Spectrometry (ESI-) target.
Purity >98% (GC-FID)Critical for enzyme kinetics assays; impurities (e.g., saturated analogs) alter

values.
Solubility DMSO, Ethanol, ChloroformStock solutions for cell culture should be prepared in DMSO (max 20 mM).
Stability Store at -20°C, under ArgonAlkynes are stable, but the carboxylic acid moiety can decarboxylate under extreme heat/acid.

Biological Application: Fatty Acid Oxidation Assay

Once synthesized, 2-Tetradecynoic Acid is used to validate fatty acid oxidation flux in mitochondria.

Assay Setup:

  • Cell Line: HepG2 or primary cardiomyocytes.

  • Treatment: Incubate cells with 2-Tetradecynoic Acid (10-50

    
    ) for 4 hours.
    
  • Tracer: Add

    
    -Palmitate or 
    
    
    
    -Palmitate.
  • Measurement: Capture released

    
     (complete oxidation) or Acid-Soluble Metabolites (incomplete oxidation).
    
  • Interpretation: A reduction in signal compared to control confirms the blockade of the acyl-CoA dehydrogenase step, validating the probe's efficacy.

References

  • Jones Oxidation Mechanism & Utility Title: Jones Oxidation - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Synthesis of 2-Alkynoic Acids Title: First total synthesis of the (±)-2-methoxy-6-heptadecynoic acid and related analogs Source: National Institutes of Health (PMC) URL:[Link] (Note: Demonstrates the oxidation of long-chain alcohols to alkynoic acids/esters).

  • Biological Activity of Tetradecynoic Analogs Title: Effect of the fatty acid oxidation inhibitor 2-tetradecylglycidic acid on pyruvate dehydrogenase complex Source: Biochemical Journal (via PubMed) URL:[Link] (Note: Establishes the utility of C14 analogs as metabolic inhibitors).

  • Chemical Properties of 2-Tetradecynoic Acid Title: 2-Tetradecenoic acid (Analog Reference) Source: PubChem URL:[5][Link]

  • General Oxidation Protocols Title: Jones Oxidation - Reaction Repo Source: Reaction Repo URL:[Link]

Sources

Method

Application Note: sp³–sp Sonogashira Cross-Coupling for the Synthesis of 2-Tetradecynol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Mechanistic Rationale & Causality (E-E-A-T) The Sonogashira cross-coupling is a cornerstone methodology for constructing C(sp²)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Mechanistic Rationale & Causality (E-E-A-T)

The Sonogashira cross-coupling is a cornerstone methodology for constructing C(sp²)–C(sp) bonds, traditionally utilizing aryl or vinyl halides[1]. However, synthesizing aliphatic internal alkynes like 2-tetradecynol (


) requires an sp³–sp coupling  between an unactivated alkyl halide (1-bromoundecane) and a terminal alkyne (propargyl alcohol). This presents a formidable dual challenge:
  • Sluggish Oxidative Addition: The electron-rich, unactivated C(sp³)–Br bond is highly resistant to oxidative addition by standard Pd(0) catalysts.

  • Rapid

    
    -Hydride Elimination:  Once the alkyl-Pd(II) intermediate forms, it rapidly undergoes 
    
    
    
    -hydride elimination to yield an alkene (e.g., 1-undecene) before the transmetalation step can occur.

To overcome this, our protocol employs a Palladium/N-Heterocyclic Carbene (NHC) catalytic system[2]. The chosen NHC ligand, IPr (1,3-bis(2,6-diisopropylphenyl)imidazolium), provides immense


-donating ability to accelerate the difficult oxidative addition step. Crucially, its extreme steric bulk forces the Pd center into a geometry that dramatically accelerates reductive elimination, allowing the desired C–C bond formation to outcompete the unwanted 

-hydride elimination pathway[3].

Sonogashira cluster_0 Pd/NHC Catalytic Cycle Pd0 Pd(0)(IPr) Active Catalyst Pd_OA Pd(II)(IPr)(Alkyl)(Br) Oxidative Addition Pd0->Pd_OA 1-Bromoundecane (Slow Step) Pd_TM Pd(II)(IPr)(Alkyl)(Alkynyl) Transmetalation Pd_OA->Pd_TM Cu-Acetylide Transmetalation Pd_TM->Pd0 Reductive Elimination (Fast) Product 2-Tetradecynol (Target Product) Pd_TM->Product Yields Product Cu_Cycle Cu(I) Cycle Propargyl Alcohol + CuI + Cs2CO3 Cu_Cycle->Pd_OA Transfers Acetylide

Figure 1: Mechanism of the Pd/NHC-catalyzed sp3-sp Sonogashira coupling yielding 2-tetradecynol.

Reaction Optimization & Validation Data

To establish a self-validating protocol, the reaction parameters must be strictly controlled. Table 1 demonstrates the causality of our reagent selection. The use of


 is critical; weaker bases or standard amines fail to generate the copper acetylide efficiently in the required solvent system, leading to reaction stalling.

Table 1: Optimization of Reaction Conditions for sp³-sp Sonogashira Coupling

EntryPalladium SourceLigandBaseSolventYield (%)Causality / Observation
1Pd(PPh₃)₄PPh₃Et₃NTHF0Complete

-hydride elimination to 1-undecene.
2Pd(OAc)₂SPhosCs₂CO₃DMF< 5Insufficient steric bulk; slow reductive elimination.
3 [Pd(allyl)Cl]₂ IPr·HCl Cs₂CO₃ DMF:Et₂O (2:1) 85 Optimal balance of

-donation and steric bulk.
4[Pd(allyl)Cl]₂IMes·HClCs₂CO₃DMF:Et₂O (2:1)62Less steric bulk than IPr leads to lower yields.
5[Pd(allyl)Cl]₂IPr·HClK₃PO₄DMF:Et₂O (2:1)40Insufficient base solubility lowers transmetalation rate.

Experimental Protocol

Reagents Required
  • Electrophile: 1-Bromoundecane (1.0 mmol, 235 mg)

  • Alkyne: Propargyl alcohol (1.3 mmol, 73 mg)

  • Catalyst:

    
     (0.025 mmol, 9.1 mg) – Provides 5 mol% active Pd.
    
  • Ligand: IPr·HCl (0.05 mmol, 21.3 mg)

  • Co-Catalyst: CuI (0.075 mmol, 14.3 mg)

  • Base: Anhydrous

    
     (1.5 mmol, 488 mg)
    
  • Solvents: Anhydrous DMF (2.0 mL) and Anhydrous Diethyl Ether (1.0 mL)

Step-by-Step Methodology

Step 1: Preparation of the Catalytic System (Schlenk Technique)

  • Flame-dry a 25 mL Schlenk tube under vacuum and backfill with ultra-pure argon (repeat 3x) to ensure a strictly anaerobic environment.

  • Charge the tube with

    
    , IPr·HCl, and anhydrous 
    
    
    
    . Causality: The active Pd(0) species is highly air-sensitive. IPr·HCl is an air-stable precursor that is deprotonated in situ by
    
    
    to form the free carbene, which then strongly coordinates to the Palladium center[2].

Step 2: Solvent and Substrate Introduction

  • Add anhydrous DMF (2.0 mL) and anhydrous Diethyl Ether (1.0 mL) via syringe. Stir for 15 minutes at room temperature to allow the active Pd(0)-NHC complex to form.

  • Add 1-bromoundecane and propargyl alcohol using gas-tight syringes. Causality: The mixed solvent system (DMF/Et₂O) balances the solubility of the inorganic base (

    
    ) and the non-polar alkyl bromide.
    

Step 3: Co-Catalyst Addition and Reaction

  • Briefly remove the argon line and add CuI in one rapid portion. Reseal and flush the headspace with argon.

  • Heat the reaction mixture to 40 °C in an oil bath and stir vigorously (1000 rpm) for 16 hours. Causality: CuI is added last to prevent the premature homocoupling of propargyl alcohol (Glaser coupling) before the Pd(0) active catalyst is fully formed[1].

Step 4: Workup and Self-Validating Quality Control (QC)

  • Cool the vessel to room temperature. Quench the reaction with saturated aqueous

    
     (5 mL) to neutralize the base and solubilize the copper salts.
    
  • Extract the aqueous layer with diethyl ether (3 × 10 mL).

  • Self-Validating IPQC (In-Process Quality Control): Before column chromatography, take a 50 µL aliquot of the organic layer, dilute in EtOAc, and analyze via GC-MS.

    • Pass Criteria: Disappearance of the 1-bromoundecane peak (m/z 234/236). Presence of the 2-tetradecynol product peak (m/z 210). Critical: Absence of 1-undecene (m/z 154), confirming that

      
      -hydride elimination was successfully suppressed by the IPr ligand.
      
  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude oil via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1) to yield pure 2-tetradecynol as a pale yellow oil.

References

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews, 2007, 107(3), 874-922. URL:[Link]

  • The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides Source: Journal of the American Chemical Society, 2003, 125(45), 13642-13643. URL:[Link]

Sources

Application

Application Note: Analytical Derivatization of 2-Tetradecynol for GC-MS Quantification

Executive Summary 2-Tetradecynol (tetradec-2-yn-1-ol) is a 14-carbon propargylic fatty alcohol ( ) frequently utilized in the synthesis of lepidopteran sex pheromones and targeted in lipidomic profiling[1]. While Gas Chr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Tetradecynol (tetradec-2-yn-1-ol) is a 14-carbon propargylic fatty alcohol (


) frequently utilized in the synthesis of lepidopteran sex pheromones and targeted in lipidomic profiling[1]. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its quantification, the presence of a free primary hydroxyl (-OH) group presents significant analytical challenges. Unprotected hydroxyls undergo hydrogen bonding with active silanol sites in the GC inlet and column, leading to peak tailing, unpredictable retention times, and reduced sensitivity.

This application note details a self-validating protocol for the trimethylsilylation of 2-tetradecynol using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS), converting the problematic analyte into a highly volatile, thermally stable TMS-ether.

Mechanistic Causality: Why BSTFA + TMCS?

The derivatization of 2-tetradecynol relies on the nucleophilic attack of the alcohol's oxygen atom onto the silicon atom of the silylating reagent, displacing a trifluoroacetamide leaving group.

  • Reagent Selection (BSTFA): BSTFA is the preferred reagent because both the compound itself and its byproducts (trimethylsilyltrifluoroacetamide and trifluoroacetamide) are highly volatile. They elute well before derivatized long-chain fatty alcohols, thereby minimizing chromatographic interference and preventing MS source fouling[2].

  • Catalytic Role of TMCS: While primary alcohols like 2-tetradecynol react relatively easily (following the general silylation reactivity order: primary alcohol > secondary > tertiary)[2],, the addition of 1% TMCS acts as a powerful catalyst. TMCS enhances the donor strength of BSTFA by participating in the formation of a highly reactive intermediate, driving the reaction to absolute completion and acting as a scavenger for trace moisture[3],[4].

  • Role of Pyridine: Anhydrous pyridine is frequently added as a basic catalyst and acid scavenger. It neutralizes acidic byproducts and accelerates the reaction by facilitating the deprotonation of the sterically unhindered hydroxyl group.

Workflow & Logical Framework

Workflow A 2-Tetradecynol (Analyte) B Azeotropic Drying (Remove H2O) A->B Prevents reagent quenching C Silylation Reaction (BSTFA + 1% TMCS) B->C Pyridine added as catalyst D Incubation (60-80°C, 30 min) C->D Nucleophilic substitution at Silicon E GC-MS Analysis (TMS-Ether Detection) D->E Direct Injection (No extraction needed)

Figure 1: End-to-end experimental workflow for the silylation of 2-tetradecynol prior to GC-MS analysis.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, an analytical protocol cannot simply be a linear list of steps; it must be a self-validating system. The following methodology incorporates internal standard normalization, matrix spike recovery, and blank monitoring to guarantee trustworthiness.

Validation Root Self-Validating QA/QC Protocol Blank Reagent Blank (Monitors Artifacts) Root->Blank Prevents false positives ISTD Internal Standard (ISTD) (Corrects Volume/Recovery) Root->ISTD Normalizes response Spike Matrix Spike (Evaluates Matrix Effects) Root->Spike Validates accuracy SystemSuit System Suitability (Monitors Column Activity) Root->SystemSuit Ensures peak symmetry

Figure 2: Architecture of the self-validating Quality Assurance/Quality Control (QA/QC) system.

Materials Required
  • Analyte: 2-Tetradecynol standard[1].

  • Reagents: BSTFA + 1% TMCS (Use sealed ampules to prevent moisture degradation)[4].

  • Solvents: Anhydrous Pyridine, GC-grade Dichloromethane (DCM).

  • Internal Standard (ISTD): 1-Tridecanol or Heptadecanoate (Must be verified not to co-elute with the target analyte)[5].

Step-by-Step Methodology
  • Sample Preparation & Azeotropic Drying:

    • Action: Transfer an aliquot of the sample (containing ~1-5 mg of 2-tetradecynol) into a 2 mL glass GC vial. If the sample is in an aqueous or protic solvent (e.g., methanol), evaporate to complete dryness under a gentle stream of dry nitrogen at 40°C.

    • Causality: BSTFA is extremely sensitive to moisture. Protic solvents and water will aggressively quench the reagent, forming hexamethyldisiloxane (HMDSO) and leaving the analyte underivatized[4],.

  • Internal Standard Addition:

    • Action: Re-dissolve the dried residue in 100 µL of anhydrous DCM. Add 10 µL of the ISTD solution (e.g., 1 mg/mL 1-Tridecanol).

    • Causality: The ISTD corrects for any volumetric losses during the heating phase and normalizes the MS detector response, ensuring quantitative accuracy.

  • Reagent Addition:

    • Action: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the vial.

    • Causality: This ensures a massive molar excess (at least 2:1) of the silylating reagent to the active hydrogens, which is required by Le Chatelier's principle to push the equilibrium toward complete TMS-ether formation[2],.

  • Incubation (Derivatization):

    • Action: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60°C to 80°C for 30 minutes[3].

    • Causality: Although primary alcohols can silylate at room temperature within minutes, heating guarantees 100% conversion, especially in complex matrices where steric hindrance or competitive reactions might occur[4].

  • Cooling and GC-MS Analysis:

    • Action: Remove the vial from the heating block and allow it to cool to room temperature. Inject 1 µL directly into the GC-MS.

    • Causality: Cooling prevents the volatile derivatives from flashing out of the vial upon needle puncture. Direct injection is possible without extraction because the byproducts are volatile and non-fouling to the MS source[2],.

Quantitative Data & Chromatographic Impact

The primary goal of this derivatization is to improve analytical performance. The table below summarizes the expected quantitative impact of BSTFA-TMCS derivatization on 2-tetradecynol[3].

ParameterUnderivatized 2-TetradecynolTMS-Derivatized 2-TetradecynolAnalytical Impact / Causality
Molecular Weight 210.36 g/mol 282.54 g/mol Increased mass shifts target ions to higher m/z ranges, reducing background noise from low-mass matrix interference.
Peak Symmetry (Tailing Factor) > 1.8 (Tailing)~ 1.0 (Symmetrical)Masking the -OH group prevents hydrogen bonding with silanol groups on the GC column, yielding sharp, Gaussian peaks.
Volatility ModerateHighThe bulky, non-polar TMS group disrupts intermolecular hydrogen bonding, lowering the effective boiling point and allowing lower elution temperatures.
Limit of Detection (LOD) ~ 5-10 ng/mL< 1 ng/mLSharper peaks and improved ionization efficiency in the MS source lead to superior signal-to-noise (S/N) ratios.
Thermal Stability Prone to dehydration in inletHighly stablePrevents artifact formation (e.g., conversion to enynes) in the hot GC injection port.

References

1.[3] The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS, Benchchem. 3 2.[2] bstfa.pdf - Product Specification, Sigma-Aldrich. 2 3.[4] BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane, ResearchGate. 4 4. Preparation of TMS Derivatives for GC/MS, California Institute of Technology (Caltech). 5. The Use of Derivatization Reagents for Gas Chromatography (GC), Sigma-Aldrich. 6.[5] Derivatization steps prior to GC–MS analysis: a Silylation reactions..., ResearchGate. 5 7.[1] Asymmetric Synthesis of Three Alkenyl Epoxides: Crafting the Sex Pheromones of the Elm Spanworm and the Painted Apple Moth, National Institutes of Health (NIH). 1

Sources

Method

Methods for the purification of long-chain alkyne alcohols

Application Note & Protocol: Purification of Long-Chain Alkyne Alcohols Part 1: Strategic Overview & Decision Matrix Long-chain alkyne alcohols (e.g., 10-undecyn-1-ol, fatty alkyne derivatives) present a unique purificat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Purification of Long-Chain Alkyne Alcohols

Part 1: Strategic Overview & Decision Matrix

Long-chain alkyne alcohols (e.g., 10-undecyn-1-ol, fatty alkyne derivatives) present a unique purification paradox. Their high boiling points require forcing conditions (high heat) that are incompatible with the thermal instability of the alkyne moiety (risk of polymerization or decomposition). Furthermore, common impurities often include saturated analogs (alkanes) or geometric isomers (alkenes) that share nearly identical polarity, rendering standard silica chromatography ineffective.

To navigate this, we must move beyond standard techniques and employ separation based on electronic character (pi-density) and physical state .

Strategic Decision Matrix

The following logic flow dictates the optimal purification strategy based on your compound's specific properties.

PurificationStrategy Start Start: Crude Long-Chain Alkyne Alcohol State Physical State at RT? Start->State Solid Solid State->Solid Solid Liquid Liquid / Oil State->Liquid Liquid Cryst Method A: Recrystallization (Solvent: Pentane/Ether) Solid->Cryst Impurity Primary Impurity Type? Liquid->Impurity Sat Saturated / Alkene Analogs Impurity->Sat Isomers/Saturated Polar Polar/Non-polar debris Impurity->Polar General Debris TermInt Alkyne Type? Sat->TermInt Dist Method B: High-Vacuum Distillation (<1 mmHg, Kugelrohr) Polar->Dist Terminal Terminal (R-C≡C-H) TermInt->Terminal Internal Internal (R-C≡C-R') TermInt->Internal Terminal->Dist Boiling Point Difference? Protect Protect Alkyne (TMS) then Method C or B Terminal->Protect Close BP / High Purity Needed AgChrom Method C: Argentation Chromatography (AgNO3/Silica) Internal->AgChrom

Figure 1: Decision matrix for selecting purification method based on physical state and impurity profile.

Part 2: Method A - High-Vacuum Fractional Distillation

Best For: Liquid terminal alkynes with non-volatile impurities. Mechanism: Separation based on boiling point differentials under reduced pressure.

Expert Insight: Long-chain alkynes are thermally sensitive. Prolonged heating above 120°C can induce radical polymerization or isomerization (migration of the triple bond). Therefore, vacuum integrity is more critical than heat input . You must achieve pressures <1 mmHg to keep the bath temperature below the decomposition threshold.

Protocol:
  • Equipment: Use a Kugelrohr apparatus (for small scale <5g) or a short-path distillation head with a Vigreux column (for >5g).

  • Vacuum Check: Ensure the system pulls <0.5 mmHg. Use a trapped vacuum pump, not a water aspirator.

  • Stabilization: Add a radical inhibitor (e.g., BHT, 0.1 wt%) to the pot if the compound is known to be unstable.

  • Heating:

    • Ramp temperature slowly.

    • The "Fore-run": Collect the first 5-10% of distillate separately; this often contains volatile saturated impurities or solvent residues.

    • Main Fraction: Collect the steady boiling fraction.

  • Safety Note: Never distill to dryness. Alkyne residues can be explosive if concentrated peroxides are present.

Part 3: Method C - Argentation Chromatography (AgNO3 / Silica)

Best For: Separating alkynes from alkenes and alkanes (e.g., separating oleyl alcohol from linoleyl alcohol or alkynyl analogs). Mechanism: Silver ions (


) form reversible 

-complexes with unsaturated bonds. Retention Order: Saturated < Trans-Alkene < Cis-Alkene < Internal Alkyne.

Critical Warning - Terminal Alkynes: Terminal alkynes (


) have an acidic proton (

). They can form Silver Acetylides (

) in the presence of basic impurities or high concentrations of

. Silver acetylides are explosive when dry and can permanently bind your product to the column.
  • Solution: For terminal alkynes, either protect the alkyne (e.g., TMS) before chromatography or ensure the silica is strictly neutral/acidic and keep

    
     loading low (<5%).
    
Protocol: Preparation of 10% AgNO3 Silica Gel

Materials:

  • Silica Gel 60 (230-400 mesh)

  • Silver Nitrate (

    
    ) - 99%+ purity
    
  • Acetonitrile (or Water)

  • Rotary Evaporator with a light-shielded bath

Step-by-Step:

  • Dissolution: Dissolve 10 g of

    
     in 100 mL of Acetonitrile (preferred for faster drying) or Water in a round-bottom flask.
    
  • Slurry Formation: Add 90 g of Silica Gel to the solution. Shake vigorously to create a uniform slurry.

  • Evaporation: Rotovap the solvent at 50°C. Crucial: Wrap the flask in aluminum foil to block light.

    
     reduces to metallic silver (black) upon photo-exposure, deactivating the phase.
    
  • Activation: Dry the resulting powder in a vacuum oven at 110°C for 4 hours (in the dark).

  • Storage: Store in an amber jar wrapped in foil. Shelf life: ~1 month.

Chromatography Execution:
  • Column Packing: Slurry pack the column using Hexanes (or Pentane). The silica will appear slightly grey/off-white.

  • Loading: Load sample as a concentrated band.

  • Elution Gradient:

    • Start: 100% Hexanes (Elutes Saturated Alkanes).

    • Gradient: Slowly introduce Toluene or Ethyl Acetate (0%

      
       10%).
      
    • Note: Alkynes retain strongly. You may need up to 20-50% Toluene/EtOAc to elute the alkyne fraction.

  • Monitoring: Use TLC plates stained with KMnO4 (stains alkynes/alkenes yellow on purple) or p-Anisaldehyde .

ArgentationWorkflow Prep 1. Dissolve AgNO3 (Acetonitrile) Mix 2. Add Silica (Create Slurry) Prep->Mix Dry 3. Rotovap & Dry (DARKNESS ESSENTIAL) Mix->Dry Pack 4. Pack Column (Hexanes) Dry->Pack Elute 5. Elute (Hexane -> Toluene) Pack->Elute

Figure 2: Workflow for preparing and running Argentation Chromatography.

Part 4: Method A - Recrystallization (For Solids)

Best For: Symmetrical internal alkynes or very long chain alcohols (


).
Solvent Systems: 
  • System 1: Pentane (dissolve hot) / -20°C freezer (crystallize).

  • System 2: Diethyl Ether / Hexane (dissolve in minimal ether, add hexane to turbidity).

Troubleshooting "Oiling Out": Long-chain alcohols often separate as oils rather than crystals.

  • Fix: Use "Seeding". Save a tiny crude crystal. Cool the solution to just below saturation temp, add the seed, and cool very slowly (wrap flask in a towel to insulate).

Part 5: Chemical Derivatization (The "Nuclear Option")

If the alkyne alcohol is a liquid and cannot be distilled pure (e.g., inseparable isomer), convert it to a solid derivative.

  • Esterification: React alcohol with p-Nitrobenzoyl chloride

    
     forms a solid ester.
    
  • Recrystallization: Recrystallize the ester from Ethanol/Water.

  • Hydrolysis: Saponify (NaOH/MeOH) to regenerate the pure alcohol.

Summary of Key Parameters

ParameterDistillationArgentation Chrom.Recrystallization
Target State Liquid / OilLiquid / OilSolid
Separation Basis Boiling Point

-Bond Density
Solubility
Key Risk Thermal PolymerizationSilver Acetylide (Explosion)Oiling Out
Purity Potential 95-98%>99% (Isomer pure)>99%
Scale >5 g<5 g (Lab scale)Scalable

References

  • Preparation of 10-Undecynoic Acid (Distillation/Crystalliz

    • Source: Organic Syntheses, Coll. Vol. 4, p.969 (1963); Vol. 32, p.104 (1952).
    • URL:[Link]

  • Argentation Chromatography Review (Mechanism & Applic

    • Source: Williams, C. M., & Mander, L. N. (2001).
    • URL:[Link]

  • Purification of Lipids by Silver Ion Chrom

    • Source: Morris, L. J. (1966).[1] Separations of lipids by silver ion chromatography. Journal of Lipid Research, 7, 717-732.

    • URL:[Link]

  • Safety of Silver Acetylides

    • Source: Bretherick's Handbook of Reactive Chemical Hazards.
    • Context: Warning regarding the formation of explosive silver acetylides with terminal alkynes in basic media.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Tetradecynol Stability &amp; Storage

Topic: Improving the stability of 2-Tetradecynol in storage Document ID: TS-2TD-Stab-v4.2 Last Updated: March 2026 Introduction: The Nature of the Molecule Welcome to the Technical Support Center for 2-Tetradecynol ( )....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the stability of 2-Tetradecynol in storage

Document ID: TS-2TD-Stab-v4.2 Last Updated: March 2026

Introduction: The Nature of the Molecule

Welcome to the Technical Support Center for 2-Tetradecynol (


). This guide is designed for researchers observing degradation or planning long-term storage of this specific propargylic alcohol.

Why is this molecule unstable? 2-Tetradecynol is not just a long-chain alcohol; it is a propargylic alcohol . The hydroxyl group is adjacent to a carbon-carbon triple bond (


). This structural arrangement activates the methylene protons at the C1 position, making them significantly more susceptible to autoxidation than saturated fatty alcohols (like 1-tetradecanol). Furthermore, the triple bond itself is a site for potential electrophilic attack or slow polymerization if exposed to light or Lewis acid impurities.

Module 1: Rapid Diagnostics (Troubleshooting)

Use this section to diagnose the current state of your inventory.

Q1: My 2-Tetradecynol has turned from clear/white to a pale yellow. Is it still usable? A: Proceed with caution. Yellowing is the primary indicator of oxidative oligomerization .

  • The Cause: Trace oxidation at the propargylic position forms aldehydes (2-tetradecynal), which are highly reactive and can undergo aldol-type condensations or polymerize, creating conjugated systems that absorb blue light (appearing yellow).

  • The Fix: If the yellowing is faint, the bulk material may still be >95% pure. Perform a TLC (Thin Layer Chromatography) or GC-MS run. If a distinct secondary spot/peak appears, repurify via column chromatography (See Module 4). If the material is dark brown or viscous, discard it.

Q2: There is a sharp, rancid odor distinct from the usual waxy smell. What happened? A: Oxidation to the aldehyde. [1]

  • The Cause: The primary alcohol group (

    
    ) has oxidized to an aldehyde (
    
    
    
    ).[2] Unlike the alcohol, 2-tetradecynal has a sharp, penetrating odor.
  • Immediate Action: This transformation is often irreversible in the container. You must reduce the aldehyde back to the alcohol using Sodium Borohydride (

    
    ) or repurify immediately.
    

Q3: The material has solidified into a hard mass. Can I heat it to aliquot? A: Avoid high heat.

  • The Risk: Heating propargylic alcohols in the presence of air accelerates the formation of hydroperoxides, which can be shock-sensitive (though less likely in long chains) or initiate chain degradation.

  • Protocol: Thaw slowly at room temperature or in a water bath not exceeding 30°C . Do not use a heat gun.[3]

Module 2: The "Gold Standard" Storage Protocol

Follow this workflow to maximize shelf-life (Target: >24 months).

Storage Conditions Summary
ParameterStandard ConditionCritical Limit (Do Not Exceed)Reason
Temperature -20°C +4°CRetards autoxidation kinetics.
Atmosphere Argon (Ar) Nitrogen (

)
Argon is heavier than air and provides a better "blanket" for liquids/waxy solids.
Container Amber Glass Clear GlassBlocks UV light which catalyzes alkyne degradation.
Cap Liner Teflon (PTFE) Polyethylene/RubberPrevents plasticizer leaching and oxygen permeation.
Additives BHT (0.05%) NoneScavenges free radicals (optional, if purity allows).
Step-by-Step Preservation Workflow
  • Purge: Immediately upon opening the commercial vial, flood the headspace with dry Argon gas for 15–30 seconds.

  • Aliquot: Do not store the bulk bottle for daily use. Split the material into single-use aliquots (e.g., 10mg or 50mg vials) to prevent repeated freeze-thaw cycles.

  • Seal: Parafilm is insufficient for long-term storage (

    
     permeates it). Use a Teflon-lined screw cap and wrap the outside of the cap-neck junction with electrical tape or Parafilm for a secondary dust seal.
    
  • Freeze: Place vials in a secondary container (like a opaque box) at -20°C.

Module 3: Mechanism of Degradation

Understanding why it fails allows you to prevent it. The following diagram illustrates the chemical pathways active during improper storage.

Degradation Pathway Analysis

The primary enemy of 2-Tetradecynol is Propargylic Autoxidation .

  • Initiation: UV light or trace metals abstract a hydrogen from the

    
     position.
    
  • Propagation: Oxygen adds to the radical, forming a hydroperoxide.

  • Termination/Decomposition: The hydroperoxide collapses into 2-Tetradecynal (aldehyde) or cleaves to form shorter chain acids.

DegradationPathway Substrate 2-Tetradecynol (C14H25-CH2OH) Radical Propargylic Radical (C14H25-CH•-OH) Substrate->Radical Light/Heat (-H•) Peroxide Hydroperoxide Intermediate Radical->Peroxide +O2 Aldehyde 2-Tetradecynal (Yellowing/Odor) Peroxide->Aldehyde Dehydration Acid 2-Tetradecynoic Acid (Acidity Increase) Aldehyde->Acid Oxidation Oligomer Oligomers/Polymers (Gums/Solids) Aldehyde->Oligomer Aldol Condensation

Figure 1: The autoxidation cascade of 2-Tetradecynol. Note that the aldehyde intermediate is the "gateway" to visible yellowing and polymerization.

Module 4: Recovery & Purification

If your material has degraded, can it be saved?

Purification Protocol (Flash Chromatography)

If purity drops below 90%, recrystallization is often difficult due to the waxy nature of the lipid chain. Flash column chromatography is the preferred method.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5

    
     80:20).
    
    • Note: The non-polar impurities (alkanes/oligomers) elute first. The aldehyde (2-tetradecynal) elutes slightly before the alcohol. The acid stays at the baseline.

  • Detection: Stain with KMnO4 or Vanillin . The alkyne/alcohol functionality stains strongly.

Chemical Rescue (Reduction)

If the issue is purely oxidation to aldehyde (confirmed by NMR/IR showing a carbonyl peak ~1680-1700 cm⁻¹):

  • Dissolve in Ethanol.

  • Add 0.5 equivalents of

    
     at 0°C.
    
  • Stir for 30 mins.

  • Quench with dilute HCl, extract with ether. This returns the aldehyde to the desired alcohol.

References

  • Bedoukian Research. (2015). Safety Data Sheet: 11-Tetradecenyl Acetate (Analogous Pheromone Stability). Retrieved from

    • Context: Establishes baseline storage protocols (-20°C, inert gas)
  • Royal Society of Chemistry. (2013). A simple and efficient method for mild and selective oxidation of propargylic alcohols.[1] RSC Advances.[1] Retrieved from

    • Context: Details the specific susceptibility of the propargylic alcohol group to oxidation and the form
  • National Institutes of Health (NIH). (2020). Scope and advances in the catalytic propargylic substitution reaction. PMC.[4] Retrieved from

    • Context: Explains the reactivity of the propargylic position, including ionization and substitution pathways th
  • Master Organic Chemistry. (2011). Oxidation Ladders.[2] Retrieved from

    • Context: Provides the fundamental mechanistic logic for alcohol-to-aldehyde-to-acid degradation pathways utilized in the diagnosis section.

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 2-Tetradecynol by Chromatography

Welcome to the technical support center for the chromatographic purification of 2-Tetradecynol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 2-Tetradecynol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying this long-chain alkynol. Here, we address common issues encountered during chromatography, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 2-Tetradecynol using silica gel chromatography?

A1: The primary challenges stem from the molecule's dual nature: a long, non-polar C14 alkyl chain and a polar secondary alcohol functional group. This can lead to issues such as poor solubility in common non-polar mobile phases, band broadening due to the long alkyl chain, and potential for strong interactions of the hydroxyl group with the silica surface, which can cause tailing. Furthermore, the alkyne functionality can, in some cases, be sensitive to acidic silica surfaces, potentially leading to degradation.

Q2: Is normal-phase or reverse-phase chromatography better for 2-Tetradecynol purification?

A2: For preparative scale purification of organic-soluble compounds like 2-Tetradecynol, normal-phase chromatography on silica gel is most common and cost-effective.[1][2] Reverse-phase chromatography, while excellent for analytical separations of a wide range of compounds, often requires large volumes of aqueous mobile phases and can be more expensive for preparative work with highly non-polar molecules.[1][3]

Q3: How can I visualize 2-Tetradecynol on a TLC plate?

A3: Since 2-Tetradecynol lacks a strong UV chromophore, visualization under a standard 254 nm UV lamp can be difficult. Staining is typically required. Effective stains include potassium permanganate (which reacts with the alkyne and alcohol), phosphomolybdic acid, or vanillin stain, followed by gentle heating.

Part 2: Detailed Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the purification of 2-Tetradecynol.

Q: My TLC shows that 2-Tetradecynol is co-eluting with a non-polar impurity. How can I improve the separation?

A: This is a common issue when dealing with molecules that have a large non-polar component. The separation is governed by the subtle differences in polarity between your target compound and the impurity. Here’s a systematic approach to improving resolution:

  • Optimize the Mobile Phase: The key is to find a solvent system that maximizes the difference in interaction with the stationary phase.

    • Decrease the Polarity: Start by significantly decreasing the amount of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes or heptane). This will increase the retention of both compounds, but may enhance the separation between them. Aim for an Rf value of 0.2-0.3 for 2-Tetradecynol on your TLC plate for the best preparative separation.[4]

    • Change Solvent Selectivity: If reducing polarity isn't sufficient, switch one of the mobile phase components to a solvent from a different selectivity group.[4] For example, instead of ethyl acetate/hexanes, try dichloromethane/hexanes or diethyl ether/hexanes. Different solvents will have unique interactions with your compounds, potentially leading to better separation.[4]

  • Consider a Different Stationary Phase: If mobile phase optimization fails, the issue may be a lack of selectivity of the stationary phase.

    • Alumina: Alumina (neutral or basic) can be a good alternative to silica gel, especially if your compound is sensitive to the acidic nature of silica.[5]

    • Doped Silica: In some cases, silica gel impregnated with silver nitrate (AgNO₃) can be used to separate compounds based on the number and geometry of double and triple bonds. The silver ions interact with the pi electrons of the alkyne, which can significantly alter its retention relative to saturated impurities.

Workflow for Troubleshooting Poor Separation

A Poor Separation (Co-elution) B Optimize Mobile Phase A->B C Decrease Polarity (e.g., less EtOAc in Hexane) B->C Step 1 D Change Solvent Selectivity (e.g., DCM/Hexane) B->D Step 2 E Evaluate TLC C->E D->E F Sufficient Separation? E->F G Proceed to Column Chromatography F->G Yes H Change Stationary Phase F->H No I Try Alumina H->I J Consider Silver-Impregnated Silica H->J I->E J->E

Caption: A decision-making workflow for improving the separation of 2-Tetradecynol from impurities.

Q: My compound is coming off the column as a broad, tailing peak, leading to mixed fractions. What is causing this and how can I fix it?

A: Peak tailing is often a result of strong, non-ideal interactions between the analyte and the stationary phase, or issues with the column packing and loading. For 2-Tetradecynol, the polar hydroxyl group can interact strongly with the acidic silanol groups on the surface of silica gel.

  • Mobile Phase Modifiers:

    • Add a Small Amount of a More Polar Solvent: Incorporating a small percentage (0.1-1%) of an alcohol like methanol or isopropanol into your mobile phase can help to block the most active sites on the silica gel, leading to more symmetrical peaks.

    • For Basic Impurities: If your sample contains basic impurities (e.g., amines), they can interact very strongly with silica. Adding a small amount of a base like triethylamine (0.1%) to the mobile phase can neutralize the acidic sites on the silica and improve peak shape.[6]

  • Proper Sample Loading:

    • Dry Loading: Instead of dissolving your sample in a strong solvent and loading it onto the column, try dry loading. This involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column. This prevents the sample from precipitating at the top of the column and ensures a more even application.

    • Use a Weak Solvent for Wet Loading: If you must wet load, dissolve your sample in the minimum amount of the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase will cause band broadening.[7]

  • Column Condition:

    • Ensure your column is well-packed and that there are no voids or channels, which can lead to poor peak shape.[8]

Interaction of 2-Tetradecynol with Silica Gel

cluster_silica Silica Gel Surface cluster_alkynol 2-Tetradecynol Si-OH Si-OH (Silanol Group) Si-O-Si Si-O-Si Alkyl Long Alkyl Chain (C12H25) Alkyl->Si-O-Si Van der Waals (Retention) Alkyne -C≡C- Alcohol -CH(OH)- Alcohol->Si-OH Hydrogen Bonding (Causes Tailing)

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in 2-Tetradecynol Reactions

Welcome to the Advanced Diagnostics Hub for alkynol transformations. 2-Tetradecynol, a long-chain internal alkyne with a propargylic/homopropargylic hydroxyl group, presents unique challenges during semi-hydrogenation an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics Hub for alkynol transformations. 2-Tetradecynol, a long-chain internal alkyne with a propargylic/homopropargylic hydroxyl group, presents unique challenges during semi-hydrogenation and cross-coupling. Its strong coordinating ability often leads to substrate self-poisoning, while highly active metal catalysts risk over-reducing the triple bond to an alkane or triggering unwanted hydrogenolysis.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating methodologies to balance catalyst activity and selective poisoning.

Diagnostic Triage: Identifying the Root Cause of Deactivation

Before adjusting your reaction parameters, use the logical workflow below to determine whether your catalyst is suffering from irreversible impurity poisoning, substrate self-poisoning, or insufficient selective poisoning (leading to over-reduction).

TroubleshootingTree Start Reaction Stalls or Loses Selectivity Check Analyze Conversion (GC/NMR) Start->Check LowConv Low Conversion (< 50%) Check->LowConv Stalled OverRed Over-reduction (Alkane Formation) Check->OverRed Low Selectivity Impurities Check Substrate Purity LowConv->Impurities AddPoison Increase Modifier (Bi, Pb, Quinoline) OverRed->AddPoison Purify Purify 2-Tetradecynol (Remove S/N) Impurities->Purify Impurities Found ReducePoison Decrease Modifier or use PdIV SAs Impurities->ReducePoison Substrate Pure

Diagnostic workflow for resolving catalyst poisoning in alkynol semi-hydrogenation.

Mechanistic FAQs: Causality & Troubleshooting

Q1: My semi-hydrogenation of 2-tetradecynol stalls at 40-50% conversion. Is the catalyst dead? A1: Not necessarily dead, but it is likely suffering from substrate self-poisoning or irreversible impurity binding. Alkynols strongly coordinate to Palladium (Pd) surfaces. If the local concentration of the alkyne is too high, it blocks the activation of


. Furthermore, trace sulfur or amine impurities from upstream synthesis will irreversibly bind to the active metal sites[1].
Resolution: If substrate purification does not resolve the issue, transition to a catalyst featuring highly oxidized Pd single atoms (PdIV). These electron-deficient single atoms mitigate substrate self-poisoning by altering the electronic environment, preventing excessive alkyne coordination while maintaining 

activation[2].

Q2: I am achieving full conversion, but my selectivity for cis-2-tetradecenol is poor due to over-reduction to 1-tetradecanol. How do I properly "poison" the catalyst? A2: Over-reduction occurs when the product alkene fails to desorb quickly enough from the catalyst surface, allowing it to undergo a second hydrogenation step. You must intentionally poison the catalyst to decrease the adsorption energy of the alkene. Resolution: While the classic Lindlar catalyst uses Lead (Pb) and quinoline to block active sites[3], modern approaches utilize Bismuth (Bi) modifiers. Poisoning Pd with Bi blocks high-energy contiguous sites and suppresses the formation of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydride phase. This facilitates rapid alkene desorption, pushing alkene selectivity up to 96%.

Q3: Can I use catalyst poisons to control stereochemistry (Z vs. E alkene) instead of just stopping over-reduction? A3: Yes. While heterogeneous Pd systems generally yield cis (Z) alkenes, homogeneous Ruthenium (Ru) pincer catalysts offer stereodivergent control through reversible inhibition. In the absence of a poison, Ru catalysts yield trans (E) alkenes. However, introducing a catalytic thiol acts as a reversible poison, forming stable ruthenium-thiolate complexes that halt the reaction at the (Z)-intermediate[4][5].

Surface Dynamics: How Modifiers Prevent Over-Reduction

Understanding the physical causality at the metal surface is critical. Unmodified Pd binds both alkynes and alkenes strongly. Selective poisons act as steric and electronic blockers, specifically lowering the binding affinity of the alkene so it desorbs before it can be reduced to an alkane.

Mechanism Substrate 2-Tetradecynol PdActive Unmodified Pd (Strong Adsorption) Substrate->PdActive PdPoisoned Poisoned Pd (Bi/Pb) (Weakened Adsorption) Substrate->PdPoisoned Alkane Tetradecanol (Over-reduction) PdActive->Alkane Rapid re-adsorption Alkene cis-2-Tetradecenol (Desired Product) PdPoisoned->Alkene Facile desorption

Competitive adsorption pathways on unmodified vs. selectively poisoned Palladium surfaces.

Quantitative Performance of Catalyst Modifiers

The following table synthesizes the impact of various catalyst modifiers on alkynol semi-hydrogenation, allowing you to select the appropriate system based on your selectivity requirements.

Catalyst SystemModifier / PoisonPrimary Mechanism of ActionConversion (%)Alkene Selectivity (%)
Unmodified Pd/C NoneStrong adsorption, rapid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-hydride formation
>99<50 (Over-reduction)
Lindlar Catalyst Lead (Pb) & QuinolinePartial active site blocking to prevent over-reduction[1]90–95~93[6]
Pd-Bi Intermetallic Bismuth (Bi)Decreased alkene adsorption energy; suppresses

-hydride
90–9594–96[7]
Pd/C–NH₂ (PdIV SAs) Amine LigandsElectron-deficient PdIV mitigates substrate self-poisoning[2]99[2]97[2]
Ru Pincer + Thiol Catalytic ThiolReversible inhibition halts Z-E isomerization[5]>95>95 (Z-isomer)[5]

Self-Validating Protocol: Controlled Semi-Hydrogenation of 2-Tetradecynol

To achieve >95% selectivity for cis-2-tetradecenol while preventing propargylic hydrogenolysis[1] and over-reduction, follow this self-validating Standard Operating Procedure (SOP) utilizing a Bismuth-poisoned Pd system.

Step 1: Substrate Purity Validation

  • Action: Dissolve 2-tetradecynol in ethanol.

  • Validation Check: Run a 1 mL micro-scale reaction with unpoisoned 5% Pd/C under 1 atm

    
    . If conversion is <10% after 1 hour, sulfur/amine impurities are present. Pass the bulk substrate through a short silica plug prior to the main reaction to prevent irreversible catalyst death.
    

Step 2: Catalyst Preparation (Pd-Bi System)

  • Action: Suspend 5% Pd/C in ethylene glycol. Add Bismuth nitrate to achieve a Pd:Bi molar ratio of 1:1. Stir at 80°C for 2 hours.

  • Causality: High Bi content induces ligand effects and physically blocks contiguous Pd sites. This suppresses the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -hydride phase necessary for alkane formation.
    

Step 3: Reaction Execution

  • Action: Transfer the Pd-Bi catalyst and purified 2-tetradecynol to a sealed autoclave. Purge the headspace with

    
     (3x), followed by 
    
    
    
    (3x). Pressurize to exactly 1.5 bar
    
    
    .

Step 4: Volumetric Validation & Termination

  • Action: Monitor

    
     consumption continuously using a mass flow controller.
    
  • Validation Check: The reaction must be forcefully terminated when exactly 1.0 molar equivalent of

    
     is consumed[1].
    
  • Troubleshooting: If the

    
     uptake rate does not dramatically slow down as it approaches 1.0 eq, the catalyst is under-poisoned. Immediately add 5 mol% quinoline to the reactor to halt further reduction to the alkane.
    

References

  • CHEMISTRY - e-PG Pathshala: Hydrogenation of Alkynes. INFLIBNET. Available at: [Link]

  • Synthesis by Reduction. Thieme Connect. Available at: [Link]

  • Comparison of catalytic activity in the semi-hydrogenation. ResearchGate. Available at: [Link]

  • The Effect of Polymer Matrix on the Catalytic Properties of Supported Palladium Catalysts in the Hydrogenation of Alkynols. MDPI. Available at: [Link]

  • Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. Journal of the American Chemical Society. Available at: [Link]

  • Beyond the Lindlar catalyst: highly-oxidized Pd single atoms as promoters for alkyne semi-hydrogenation. RSC Publishing. Available at:[Link]

  • Palladium-bismuth intermetallic and surface-poisoned catalysts for the semi-hydrogenation of 2-methyl-3-butyn-2-ol. Elsevier Pure / University of Aberdeen. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 2-Tetradecynol

Introduction: The Solubility Paradox 2-Tetradecynol is a long-chain fatty alcohol often utilized in pheromone research and metabolic signaling assays. Its structure—a 14-carbon hydrophobic tail with a single polar hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Solubility Paradox

2-Tetradecynol is a long-chain fatty alcohol often utilized in pheromone research and metabolic signaling assays. Its structure—a 14-carbon hydrophobic tail with a single polar hydroxyl group and an internal alkyne bond—creates a significant challenge: High Lipophilicity (LogP ~5.0–6.0) .

While soluble in organic solvents, this compound creates a "solubility paradox" in biological assays: it dissolves perfectly in your stock vial but "crashes out" (precipitates) the moment it touches aqueous cell culture media. This guide moves beyond simple stirring instructions to provide advanced formulation strategies that ensure your compound reaches its biological target.

Part 1: Stock Solution Preparation

Q: What is the optimal solvent for creating a stable master stock?

A: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard. Ethanol is a viable alternative but evaporates faster, leading to concentration drift over time.

Protocol: Creating a 50 mM Master Stock

  • Weighing: Weigh 10.5 mg of 2-Tetradecynol (MW: ~210.36 g/mol ) into a glass vial. Note: Avoid polystyrene vials; lipophilic compounds leach into plastic.

  • Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (Grade: Cell Culture Tested).

  • Dissolution: Vortex vigorously for 30 seconds. If the solution is not perfectly clear, warm to 37°C for 5 minutes.

  • Storage: Aliquot into small glass vials (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake, which causes precipitation.

SolventSolubility LimitToxicity RiskRecommended Use
DMSO >100 mMLow (< 0.5% v/v)Primary Stock
Ethanol >50 mMModerate (< 1% v/v)Alternative Stock
Water/PBS < 10 µM (Est.)N/ADO NOT USE

Part 2: Aqueous Dilution Strategies (Preventing "Solvent Shock")

Q: Why does my compound precipitate when I add the stock directly to the media?

A: This is "Solvent Shock." When a droplet of DMSO stock hits the aqueous media, the DMSO diffuses away rapidly. The hydrophobic 2-Tetradecynol molecules are left "stranded" in water, where they instantly aggregate into micro-crystals. These crystals are often invisible to the naked eye but will sink to the bottom of the well, leading to false negatives or localized toxicity.

Q: How do I safely dilute the compound into assay media?

A: Use the "Intermediate Dilution" method or a Carrier Protein system.

Method A: The "Rapid Dispersion" Technique (For concentrations < 20 µM)

Use this for robust cell lines where low concentrations are sufficient.

  • Pre-warm culture media to 37°C.

  • Pipette the media into a tube first.

  • While vortexing the media gently, inject the DMSO stock into the center of the vortex.

    • Critical: Do not touch the side of the tube with the tip.

  • Max Final DMSO: Ensure final DMSO concentration is ≤ 0.5% (v/v).

Method B: BSA-Conjugation (The "Fatty Acid" Mimic)

For concentrations > 20 µM, you must use a carrier. Bovine Serum Albumin (BSA) has hydrophobic pockets that bind fatty alcohols, keeping them soluble in water.

Protocol: BSA-Complexation

  • Prepare a 5% (w/v) Fatty Acid-Free BSA solution in PBS. Filter sterilize (0.22 µm).

  • Dilute your 2-Tetradecynol DMSO stock 1:10 into pure ethanol (Intermediate Step).

  • Add this intermediate dropwise to the stirring BSA solution.

  • Incubate at 37°C with gentle shaking for 30 minutes to allow intercalation.

  • Use this "Complexed Stock" to treat your cells. The BSA acts as a shuttle, delivering the lipid to the cell membrane.

Part 3: Advanced Formulation (Cyclodextrins)

Q: BSA interferes with my assay. What is the alternative?

A: Use Methyl-β-Cyclodextrin (MβCD) . Cyclodextrins are ring-shaped sugar molecules with a hydrophobic core that encapsulates the fatty tail of 2-Tetradecynol, shielding it from water.

Protocol: MβCD Encapsulation

  • Prepare a 10 mM MβCD solution in serum-free media or buffer.

  • Add 2-Tetradecynol stock (in DMSO) to the MβCD solution to reach a 1:2 molar ratio (Lipid:Cyclodextrin).

    • Example: To 10 mL of 10 mM MβCD, add sufficient lipid to reach 5 mM.

  • Sonication: Sonicate in a water bath for 10–15 minutes at 40°C. The solution should turn from cloudy to clear.

  • Filter (0.22 µm) to remove any un-complexed aggregates.

Part 4: Troubleshooting & Diagnostics

Q: My EC50 values are fluctuating wildly between replicates. Why?

A: This is likely due to Non-Specific Binding (NSB) . Long-chain alkynols are "sticky." They adhere to:

  • Polystyrene culture plates.

  • Polypropylene pipette tips.

  • Serum proteins (if not controlled).

Corrective Actions:

  • Switch Plasticware: Use Low-Binding plates and pipette tips.

  • Pre-Coating: Pre-rinse pipette tips with the assay buffer containing 0.01% Tween-20 before pipetting the drug.

  • Glass: Whenever possible, perform dilution steps in glass tubes.

Q: The cells look unhealthy in the vehicle control. Is DMSO toxic?

A: Yes, above certain thresholds.

  • Primary Neurons/Stem Cells: Keep DMSO < 0.1%.

  • Cancer Cell Lines (HeLa, CHO): Can tolerate up to 0.5–1.0%.

  • Solution: If DMSO toxicity is observed, switch to the BSA-Conjugation method (Method B above), which drastically reduces the required solvent volume.

Visualized Workflows

Figure 1: Solubility Strategy Decision Tree

SolubilityStrategy Start Start: 2-Tetradecynol Assay TargetConc Required Concentration? Start->TargetConc LowConc < 20 µM TargetConc->LowConc HighConc > 20 µM TargetConc->HighConc DirectDilution Direct Dilution (Rapid Dispersion) LowConc->DirectDilution CarrierSelect Select Carrier System HighConc->CarrierSelect Precipitation Precipitation Observed? DirectDilution->Precipitation No No Precipitation->No Proceed to Assay Yes Yes Precipitation->Yes Go to Carrier BSA BSA Conjugation (Best for metabolic assays) CarrierSelect->BSA Cyclodextrin Cyclodextrin (MβCD) (Best if protein-free required) CarrierSelect->Cyclodextrin Troubleshoot Switch to Low-Binding Plastics & Check pH BSA->Troubleshoot Still Unstable? Cyclodextrin->Troubleshoot Still Unstable? Yes->CarrierSelect

Caption: Decision matrix for selecting the appropriate solubilization method based on concentration requirements and stability observations.

Figure 2: The BSA-Complexation Workflow

BSAWorkflow Step1 1. Dissolve 2-Tetradecynol in 100% DMSO Step2 2. Dilute 1:10 into Ethanol (Intermediate) Step1->Step2 Solubilization Step3 3. Dropwise addition to 5% BSA (Stirring) Step2->Step3 Dispersion Step4 4. Incubate 30 min @ 37°C (Complex Formation) Step3->Step4 Binding Step5 5. Final Dilution into Assay Media Step4->Step5 Delivery

Caption: Step-by-step protocol for generating a stable BSA-Lipid complex to prevent precipitation in aqueous media.

References

  • BenchChem Technical Support. (2025).[1] Preventing Compound Precipitation in Cell Culture Media. Retrieved from 2

  • MilliporeSigma. (2024). MultiScreen Solubility Filter Plate Protocol: DMSO Effect on Aqueous Solubility. Retrieved from 3[4]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20831, 2-Tetradecanol (Analogous Structure). Retrieved from 5[5]

  • Procell Life Science. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from 6

  • GChem Global. (2024). DMSO Physical Properties and Stability. Retrieved from 7

Sources

Troubleshooting

Addressing challenges in the scale-up of 2-Tetradecynol synthesis

Welcome to the technical support center for the synthesis of 2-Tetradecynol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Tetradecynol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up this important chemical synthesis. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered in the laboratory and during scale-up operations.

The synthesis of 2-Tetradecynol, a valuable propargyl alcohol, typically involves the alkynylation of a long-chain aldehyde, such as dodecanal, with an acetylene source.[1][2][3] While conceptually straightforward, the scale-up of this reaction presents several practical challenges that can impact yield, purity, and overall process efficiency. This guide provides expert insights and actionable solutions to help you overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Tetradecynol. Each problem is followed by a discussion of potential causes and a step-by-step resolution.

Problem 1: Low to No Product Formation

Symptom: After the reaction and workup, analysis (e.g., by GC-MS or NMR) shows a low yield or complete absence of the desired 2-Tetradecynol product.

Potential Causes & Solutions:

  • Inactive Grignard Reagent: The formation of the acetylide nucleophile often relies on a Grignard reagent (e.g., ethylmagnesium bromide) to deprotonate acetylene or a protected acetylene equivalent. Grignard reagents are highly sensitive to moisture and air.

    • Causality: Moisture and oxygen will react with the Grignard reagent, quenching it and preventing it from acting as a base to form the necessary acetylide.

    • Solution:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere). Solvents like THF or diethyl ether must be anhydrous.[4]

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen.

      • Reagent Quality: Use freshly prepared or recently purchased Grignard reagent. If preparing in-house, ensure the magnesium turnings are activated and the alkyl halide is pure.

      • Titration: Before use, titrate a small aliquot of the Grignard reagent to determine its exact molarity. This ensures accurate stoichiometry.

  • Poor Quality Dodecanal: The starting aldehyde, dodecanal, can oxidize to dodecanoic acid upon prolonged exposure to air.[5][6]

    • Causality: The Grignard reagent will react with the acidic proton of the carboxylic acid in a non-productive acid-base reaction, consuming the reagent and preventing the desired nucleophilic addition to the aldehyde carbonyl.

    • Solution:

      • Verify Purity: Check the purity of the dodecanal by NMR or IR spectroscopy before use. Look for the absence of a broad -OH stretch characteristic of a carboxylic acid.

      • Purification: If necessary, purify the dodecanal by distillation under reduced pressure.

  • Insufficient Reaction Temperature Control: The addition of the Grignard reagent and the subsequent reaction with the aldehyde are often exothermic.

    • Causality: Running the reaction at too high a temperature can lead to side reactions, such as enolization of the aldehyde or decomposition of the product.[2] Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Solution:

      • Controlled Addition: Add the Grignard reagent and the dodecanal slowly and portion-wise, while monitoring the internal reaction temperature.

      • Cooling Bath: Use an ice bath or a cryocooler to maintain the recommended reaction temperature, typically between 0°C and room temperature, depending on the specific protocol.

Problem 2: Formation of Significant By-products

Symptom: The crude reaction mixture contains one or more significant impurities alongside the desired 2-Tetradecynol, complicating purification.

Potential Causes & Solutions:

  • Wurtz-type Coupling: The Grignard reagent can couple with any unreacted alkyl halide used in its preparation.

    • Causality: This side reaction is more prevalent if the Grignard reagent formation is incomplete.

    • Solution: Ensure the Grignard reagent is fully formed before adding the acetylene source. A gentle reflux of the Grignard formation reaction can help drive it to completion.

  • Over-addition to an Ester Impurity: If the starting material contains ester impurities, the Grignard reagent can add twice, leading to a tertiary alcohol.[7]

    • Causality: Grignard reagents react with esters to first form a ketone, which is then rapidly attacked by a second equivalent of the Grignard reagent.[1][7]

    • Solution: Ensure the purity of the starting aldehyde.

  • Formation of a Diol: If the reaction is not properly quenched, or if there is an excess of a reducing agent, a diol can be formed.

    • Causality: Uncontrolled reduction of the aldehyde or the alkyne can lead to undesired products.

    • Solution: Use a controlled quenching procedure, such as the slow addition of a saturated aqueous ammonium chloride solution.

Problem 3: Difficult Purification

Symptom: The crude product is a thick oil or a waxy solid that is difficult to handle and purify by standard column chromatography or distillation.

Potential Causes & Solutions:

  • Tarry Residues: Highly exothermic reactions or the use of strong acids can lead to polymerization and the formation of tars.[8]

    • Causality: Acid-catalyzed side reactions can lead to complex mixtures of high molecular weight by-products.

    • Solution:

      • Controlled Quench: Pour the reaction mixture onto ice to rapidly dissipate heat and dilute acidic components.[8]

      • Aqueous Workup: Perform a thorough aqueous workup with washes of sodium bicarbonate solution to neutralize any remaining acid and brine to aid in layer separation.

  • Emulsion Formation during Extraction: The long alkyl chain of 2-Tetradecynol can act as a surfactant, leading to the formation of stable emulsions during aqueous workup.

    • Causality: The amphiphilic nature of the product and by-products can stabilize oil-in-water or water-in-oil emulsions.

    • Solution:

      • Brine Wash: Use a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which helps to break emulsions.

      • Centrifugation: For persistent emulsions on a smaller scale, centrifugation can be effective.

      • Solvent Choice: Experiment with different extraction solvents. Sometimes, switching from diethyl ether to a less polar solvent like hexanes or a more polar solvent like ethyl acetate can resolve emulsion issues.

  • Co-elution during Chromatography: Non-polar by-products may have similar polarities to 2-Tetradecynol, making separation by silica gel chromatography challenging.

    • Solution:

      • Solvent System Optimization: Carefully screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.

      • Alternative Stationary Phases: Consider using alumina or reverse-phase silica for chromatography.

      • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger scales.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the synthesis of 2-Tetradecynol?

A1: The scale-up of this synthesis requires careful attention to safety due to the use of highly reactive and flammable reagents.

  • Grignard Reagents: These are pyrophoric and react violently with water. Handle them under an inert atmosphere and away from ignition sources.

  • Exothermic Reactions: The reaction is exothermic and can lead to a runaway reaction if not properly controlled. Use a well-maintained cooling system and monitor the internal temperature closely.

  • Solvent Handling: Diethyl ether and THF are highly flammable. Ensure adequate ventilation and use explosion-proof equipment.

Q2: Can I use an alternative to a Grignard reagent for the alkynylation step?

A2: Yes, other strong bases can be used to deprotonate the alkyne. Organolithium reagents, such as n-butyllithium, are a common alternative. However, they are also highly pyrophoric and require similar handling precautions. For some applications, catalytic methods using metal salts (e.g., copper or iron) are being developed to promote alkynylation under milder conditions.[9][10]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • GC: Withdraw a small aliquot from the reaction, quench it, and inject it into a GC. This will allow for quantitative monitoring of the consumption of dodecanal and the formation of 2-Tetradecynol.

Q4: What is the best way to store 2-Tetradecynol?

A4: 2-Tetradecynol is a relatively stable alcohol. However, to prevent potential oxidation or degradation over time, it is best stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark place.

Experimental Protocols & Data

Table 1: Typical Reaction Parameters for 2-Tetradecynol Synthesis
ParameterValueNotes
Reactants Dodecanal, Acetylene (or protected equivalent), Grignard Reagent
Stoichiometry 1.0 eq. Dodecanal, 1.1-1.5 eq. AcetylideA slight excess of the nucleophile is common.
Solvent Anhydrous THF or Diethyl EtherEnsure solvent is free of peroxides.
Temperature 0 °C to Room TemperatureAddition is typically done at 0 °C.
Reaction Time 1 - 4 hoursMonitor by TLC or GC for completion.
Workup Saturated aq. NH₄Cl quench, Ether extraction
Step-by-Step Protocol: Synthesis of 2-Tetradecynol via Grignard Reaction
  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • Reagent Preparation: In the dropping funnel, place a solution of dodecanal (1.0 eq.) in anhydrous THF. In the reaction flask, place a solution of ethynylmagnesium bromide (1.2 eq.) in THF.

  • Reaction: Cool the flask containing the Grignard reagent to 0 °C using an ice bath. Slowly add the dodecanal solution from the dropping funnel to the stirred Grignard solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Tetradecynol.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Diagram 1: General Workflow for 2-Tetradecynol Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Reagent_Prep Reagent Preparation (Anhydrous Conditions) Grignard_Formation Acetylide Formation Reagent_Prep->Grignard_Formation Apparatus_Setup Apparatus Setup (Inert Atmosphere) Apparatus_Setup->Grignard_Formation Nucleophilic_Addition Nucleophilic Addition to Dodecanal Grignard_Formation->Nucleophilic_Addition Quenching Reaction Quenching Nucleophilic_Addition->Quenching Extraction Aqueous Extraction Quenching->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Final_Product 2-Tetradecynol Purification->Final_Product

Caption: Workflow for 2-Tetradecynol Synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield of 2-Tetradecynol Check_Grignard Was the Grignard reagent active? Start->Check_Grignard Check_Aldehyde Was the dodecanal pure? Check_Grignard->Check_Aldehyde Yes Sol_Grignard Solution: - Use anhydrous solvents - Ensure inert atmosphere - Titrate reagent Check_Grignard->Sol_Grignard No Check_Conditions Were reaction conditions optimal? Check_Aldehyde->Check_Conditions Yes Sol_Aldehyde Solution: - Check for dodecanoic acid - Purify by distillation if needed Check_Aldehyde->Sol_Aldehyde No Sol_Conditions Solution: - Control temperature during addition - Monitor reaction progress Check_Conditions->Sol_Conditions No Success Improved Yield Check_Conditions->Success Yes Sol_Grignard->Success Sol_Aldehyde->Success Sol_Conditions->Success

Caption: Troubleshooting for Low Product Yield.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Lakhani, P. M., & Parmar, P. T. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Chemistry & Biology Interface, 13(2), 1-20.
  • Swain, M., Bunnell, T. B., Kim, J., et al. (2022). Dealkenylative Alkynylation Using Catalytic FeII and Vitamin C. eScholarship, University of California. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. Retrieved from [Link]

  • Wikipedia. (n.d.). Dodecanal. Retrieved from [Link]

  • Li, Y., et al. (2015). SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. Pakistan Journal of Pharmaceutical Sciences, 28(4), 1435-1440.
  • Master Organic Chemistry. (2016, January 13). Grignard Reagents Add To Esters And Acid Chlorides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Wang, C., et al. (2024). Scalable deoxygenative alkynylation of alcohols via flow photochemistry.
  • ResearchGate. (n.d.). Optimization of the one-pot synthesis of compound 2. Retrieved from [Link]

  • Mendoza, A., et al. (2021). Two-Phase Synthesis of Taxol®. Journal of the American Chemical Society, 143(30), 11769-11776.
  • PubChem. (n.d.). Dodecanal. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-tetradecanol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dodecanal. Retrieved from [Link]

  • González-Paz, R., et al. (2019). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules, 24(18), 3332.
  • ResearchGate. (n.d.). Optimization of a two-step-one-pot α-chloroaldehyde synthesis from β-ketochlorohydrin 8. Retrieved from [Link]

  • Hong, J., & Luesch, H. (2012). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Marine drugs, 10(12), 3058–3090.
  • Lievens, S. (2012). Approaching Synthesis Problems. University of California, Davis.
  • Nicolaou, K. C., & Sorensen, E. J. (2020). Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. The journal of organic chemistry, 85(1), 1–32.
  • Mastering Organic Synthesis. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do?. YouTube. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Tetradecynol and Other Terminal Alkynes

This guide provides an in-depth technical comparison of the reactivity of 2-tetradecynol with other terminal alkynes. It is intended for researchers, scientists, and drug development professionals who utilize alkyne chem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity of 2-tetradecynol with other terminal alkynes. It is intended for researchers, scientists, and drug development professionals who utilize alkyne chemistry in their work. We will explore the nuances of reactivity in key synthetic transformations, supported by experimental data and detailed protocols.

Introduction to Terminal Alkyne Reactivity

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a molecular chain, are exceptionally versatile building blocks in organic synthesis.[1] Their reactivity is primarily governed by two key features: the high electron density of the triple bond and the presence of a weakly acidic proton on the sp-hybridized terminal carbon.[2][3] This acidic proton is a defining characteristic that distinguishes terminal alkynes from their internal counterparts and enables a unique set of chemical transformations.[2][4] The reactivity of terminal alkynes is influenced by both steric and electronic factors of the substituents attached to the triple bond.[5][6]

2-Tetradecynol, with its long C12 alkyl chain and a terminal alkyne adjacent to a secondary alcohol, presents an interesting case study. Its long aliphatic chain can influence solubility and steric accessibility to the reactive alkyne moiety, potentially differentiating its reactivity from smaller or more functionalized terminal alkynes.

Comparative Reactivity Analysis

We will now delve into a comparative analysis of 2-tetradecynol's reactivity in three fundamental and widely used reactions for terminal alkynes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira coupling, and acid-catalyzed hydration.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is celebrated for its high efficiency, specificity, and biocompatibility in forming stable 1,4-disubstituted 1,2,3-triazoles.[7][8] The reaction is catalyzed by a Cu(I) species, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[7][9]

Factors Influencing Reactivity:

The rate and efficiency of the CuAAC reaction can be influenced by the steric and electronic nature of the alkyne. While the reaction is generally robust, bulky substituents near the alkyne can hinder the approach of the copper acetylide intermediate to the azide. The long alkyl chain of 2-tetradecynol, while not directly adjacent to the triple bond, may affect solubility in common reaction solvents like t-BuOH/H₂O, potentially impacting reaction kinetics.

Comparative Data:

To illustrate the relative reactivity, let's consider a hypothetical comparison of 2-tetradecynol with propargyl alcohol and phenylacetylene in a standard CuAAC reaction with benzyl azide.

AlkyneSteric HindranceElectronic EffectExpected Relative Rate
Propargyl AlcoholLowElectron-withdrawing (OH)High
PhenylacetyleneModerateElectron-withdrawing (phenyl)Moderate
2-TetradecynolModerate (long chain)Electron-donating (alkyl)Moderate to High

This table represents expected trends based on general chemical principles. Actual reaction rates would require experimental validation.

The hydroxyl group in propargyl alcohol and the phenyl group in phenylacetylene are electron-withdrawing, which can increase the acidity of the terminal proton and facilitate the formation of the copper acetylide intermediate. Conversely, the long alkyl chain of 2-tetradecynol is electron-donating, which might slightly decrease the acidity of the terminal proton. However, its primary influence is likely on solubility and steric access.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[7][9]

This protocol provides a general procedure for the CuAAC reaction.

Materials:

  • Terminal alkyne (e.g., 2-tetradecynol, 1.0 equivalent)

  • Azide (e.g., benzyl azide, 1.0-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (5-25 mol%)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMSO, or DMF)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the alkyne and azide in the chosen solvent.

  • Catalyst Premix: In a separate vial, dissolve CuSO₄·5H₂O and THPTA in a small amount of water.

  • Reducing Agent Preparation: In another vial, prepare a fresh solution of sodium ascorbate in water.

  • Reaction Initiation: Add the catalyst premix to the stirred solution of the reactants, followed by the sodium ascorbate solution.

  • Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Work-up: Once complete, quench the reaction with a saturated aqueous solution of EDTA to chelate the copper catalyst.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Diagram: CuAAC Reaction Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Alkyne & Azide Initiate Combine Solutions Reactants->Initiate Catalyst Prepare CuSO4/Ligand Catalyst->Initiate Reducer Prepare Na-Ascorbate Reducer->Initiate Monitor Monitor (TLC/LC-MS) Initiate->Monitor Quench Quench (EDTA) Monitor->Quench Extract Extract Product Quench->Extract Purify Purify (Chromatography) Extract->Purify

Caption: A generalized workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10][12]

Factors Influencing Reactivity:

The reactivity in Sonogashira coupling is sensitive to the electronic properties and steric hindrance of both the alkyne and the halide. Electron-donating groups on the alkyne can sometimes slow down the reaction. The long, flexible chain of 2-tetradecynol could potentially wrap around the catalytic center, creating steric hindrance that might affect the rate of transmetalation from the copper acetylide to the palladium complex.

Comparative Data:

Let's compare the expected reactivity of 2-tetradecynol with 1-hexyne and trimethylsilylacetylene in a Sonogashira coupling with iodobenzene.

AlkyneSteric HindranceElectronic EffectExpected Relative Yield/Rate
1-HexyneLowElectron-donating (alkyl)High
TrimethylsilylacetyleneHighElectron-withdrawing (silyl)Moderate
2-TetradecynolModerate (long chain)Electron-donating (alkyl)Moderate to High

This table represents expected trends. Experimental verification is necessary.

The smaller alkyl chain of 1-hexyne presents minimal steric hindrance. The bulky trimethylsilyl group in trimethylsilylacetylene significantly increases steric hindrance but is also used as a protecting group that can be cleaved post-coupling. The long chain of 2-tetradecynol introduces a unique steric factor that could potentially be mitigated by optimizing reaction conditions such as solvent and temperature.

Experimental Protocol: Sonogashira Coupling[10][13]

This protocol describes a general procedure for the Sonogashira coupling reaction.

Materials:

  • Aryl or vinyl halide (e.g., iodobenzene, 1.0 equivalent)

  • Terminal alkyne (e.g., 2-tetradecynol, 1.1-1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)

  • Anhydrous and deoxygenated solvent (e.g., THF, DMF, or toluene)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and CuI.

  • Solvent and Base: Add the anhydrous solvent and the amine base. Degas the mixture.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Purification: Wash the filtrate with aqueous ammonium chloride (to remove copper), then with brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_add R-Pd(II)-X(L2) Pd0->Pd_add Oxidative Addition (R-X) Pd_trans R-Pd(II)-C≡CR'(L2) Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination (R-C≡CR') CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide R'C≡CH, Base Cu_acetylide->Pd_add Transmetalation Cu_acetylide->CuX

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Acid-Catalyzed Hydration

The acid-catalyzed hydration of terminal alkynes is a classic method for the synthesis of methyl ketones.[13][14] The reaction typically employs a strong acid, such as sulfuric acid, and a mercury(II) salt as a catalyst.[13][15] The reaction proceeds via a Markovnikov addition of water across the triple bond to form an enol intermediate, which then tautomerizes to the more stable ketone.[14][16]

Factors Influencing Reactivity:

The rate of hydration is influenced by the stability of the vinyl carbocation intermediate formed during the reaction. Electron-donating groups, such as the alkyl chain in 2-tetradecynol, can stabilize the carbocation, potentially accelerating the reaction compared to alkynes with electron-withdrawing groups. However, the long hydrophobic chain of 2-tetradecynol may present solubility challenges in aqueous acidic media, which could necessitate the use of co-solvents or phase-transfer catalysts.[17]

Comparative Data:

A comparison of the hydration of 2-tetradecynol with propyne and 3,3-dimethyl-1-butyne highlights the interplay of electronic and steric effects.

AlkyneElectronic EffectSteric HindranceExpected ProductExpected Relative Rate
PropyneElectron-donating (methyl)LowAcetoneHigh
3,3-Dimethyl-1-butyneElectron-donating (t-butyl)HighPinacoloneLow
2-TetradecynolElectron-donating (alkyl)Moderate2-PentanoneModerate to High

This table represents expected trends. Experimental verification is necessary.

The small methyl group of propyne offers little steric hindrance. In contrast, the bulky t-butyl group of 3,3-dimethyl-1-butyne creates significant steric hindrance around the triple bond, slowing the reaction. The long alkyl chain of 2-tetradecynol is less sterically demanding at the reaction center than a t-butyl group and is expected to facilitate the reaction through its electron-donating nature, provided solubility issues are addressed.

Experimental Protocol: Acid-Catalyzed Hydration of an Alkyne[14][15]

This protocol provides a general procedure for the mercury(II)-catalyzed hydration of a terminal alkyne.

Materials:

  • Terminal alkyne (e.g., 2-tetradecynol)

  • Water

  • Concentrated sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the terminal alkyne, water, and a suitable organic co-solvent if needed.

  • Catalyst Addition: Carefully add concentrated sulfuric acid, followed by a catalytic amount of mercury(II) sulfate.

  • Reaction: Stir the mixture at an appropriate temperature (room temperature to gentle heating may be required). Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and neutralize the acid carefully with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by distillation or column chromatography.

Diagram: Alkyne Hydration Mechanism

Alkyne_Hydration Alkyne Terminal Alkyne (R-C≡CH) Vinyl_Cation Vinyl Cation (R-C+=CH2) Alkyne->Vinyl_Cation + H+ Enol Enol (R-C(OH)=CH2) Vinyl_Cation->Enol + H2O, - H+ Ketone Ketone (R-C(O)-CH3) Enol->Ketone Tautomerization

Caption: Simplified mechanism of acid-catalyzed alkyne hydration.

Conclusion

For researchers and drug development professionals, understanding these nuances is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. The choice of solvent, catalyst loading, and temperature can often be adjusted to accommodate the specific properties of 2-tetradecynol and other long-chain terminal alkynes.

References

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 22). STAR Protocols. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025, August 18). Chinese Journal of Chemistry. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Hydration. OpenOChem Learn. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011, December 15). Current Protocols in Chemical Biology. [Link]

  • 2-tetradecanol sec-tetradecyl alcohol. The Good Scents Company. [Link]

  • Acid Catalyzed Hydration of Alkynes with Practice Problems. Chemistry Steps. [Link]

  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C. [Link]

  • Acid-Catalyzed Hydration of Alkynes in Aqueous Microemulsions. ResearchGate. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019, February 27). Chemistry Steps. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Chinese Journal of Chemistry. [Link]

  • 9.4: Hydration of Alkynes. (2024, March 18). Chemistry LibreTexts. [Link]

  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. (2024, November 7). PubMed. [Link]

  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. (2024, November 7). ACS Publications. [Link]

  • Acid Catalyzed Hydration of Alkynes. Chad's Prep. [Link]

  • Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. (2019, June 3). Biochemistry. [Link]

  • Alkyne Reactivity. Michigan State University Department of Chemistry. [Link]

  • Chemical Properties of 2-Tetradecanol (CAS 4706-81-4). Cheméo. [Link]

  • Influence of alkyne steric and electronic properties. ResearchGate. [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024, August 5). ACS Catalysis. [Link]

  • Alkynes Hydration in Three‐Component Double‐Acidic Deep Eutectic Solvents. (2025, November 3). ChemSusChem. [Link]

  • Hydration of Alkynes. Fiveable. [Link]

  • (+-)-2-Tetradecanol. PubChem. [Link]

  • Hydration of different terminal alkynes. ResearchGate. [Link]

  • Alkyne Addition Reactions. (2023, October 15). ChemTalk. [Link]

  • Ketone synthesis by reaction (hydration) of alkynes. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Reactions of Alkynes. Taylor & Francis eBooks. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. [Link]

  • A Recent Concept of Importance: Click Chemistry. IntechOpen. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

Sources

Validation

Comparative Guide: Catalytic Systems for the Stereoselective Semi-Hydrogenation of 2-Tetradecynol

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: 2-Tetradecynol (Propargylic Alcohol) Transformation Strategies Executive Summary: The Stereose...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: 2-Tetradecynol (Propargylic Alcohol) Transformation Strategies

Executive Summary: The Stereoselectivity Challenge

2-Tetradecynol (


) is a long-chain internal propargylic alcohol. It serves as a critical intermediate in the synthesis of lepidopteran insect pheromones (e.g., Spodoptera species) and lipid-based drug delivery systems. The primary synthetic challenge lies in the stereoselective semi-hydrogenation  of the alkyne moiety to an alkene.[1]

The presence of the hydroxyl group at the propargylic position (


) significantly influences reactivity, offering a "handle" for directing groups (as seen with Red-Al) but also posing a risk of hydrogenolysis (cleavage of the C-OH bond) under vigorous catalytic conditions.

This guide evaluates four distinct catalytic/reagent systems to achieve high-purity (Z)- or (E)-2-tetradecen-1-ol, prioritizing yield, stereochemical purity, and operational efficiency.

Catalyst Performance Analysis

A. Lindlar Catalyst (Pd/CaCO₃ + Pb(OAc)₂ + Quinoline)

Role: The Industry Standard for (Z)-Selectivity.

  • Mechanism: Heterogeneous catalysis. Palladium is deposited on calcium carbonate and "poisoned" with lead acetate.[2] The lead occupies high-activity sites, preventing the full reduction of the alkene to an alkane. Quinoline is added to the reaction mixture to further deactivate the catalyst and increase selectivity.

  • Performance on 2-Tetradecynol:

    • Selectivity: >95% (Z)-isomer.

    • Yield: Typically 85-95%.

    • Reaction Time: 1–4 hours at ambient temperature/pressure (

      
       balloon).
      
  • Critical Insight: The propargylic alcohol functionality is stable under these conditions. However, "batch-to-batch" variability of the commercial catalyst can affect the precise endpoint. Over-reduction to 2-tetradecanol occurs if the reaction is left too long after

    
     uptake ceases.
    
B. P-2 Nickel (Nickel Boride, )

Role: The Cost-Effective (Z)-Alternative.

  • Mechanism: Generated in situ by the reduction of Nickel(II) acetate with Sodium Borohydride (

    
    ) in ethanol. The resulting black precipitate acts as a surface for syn-hydrogenation.
    
  • Performance on 2-Tetradecynol:

    • Selectivity: 90-98% (Z)-isomer.

    • Yield: 80-90%.

    • Reaction Time: 0.5–2 hours.

  • Critical Insight: P-2 Nickel is often more active than Lindlar and requires careful monitoring. Ethylenediamine (EDA) can be added as a modifier to suppress over-reduction, functioning similarly to quinoline in the Lindlar system. It avoids the use of toxic lead.

C. Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)

Role: The (E)-Selective Specialist for Propargylic Alcohols.

  • Mechanism: unlike the heterogeneous metal catalysts above, Red-Al effects a chemical reduction.[3] It forms a cyclic vinyl aluminum intermediate by coordinating with the propargylic oxygen. This intermediate forces the hydride delivery to occur in a specific geometry, exclusively yielding the trans (E) alkene upon hydrolysis.

  • Performance on 2-Tetradecynol:

    • Selectivity: >99% (E)-isomer.

    • Yield: 85-95%.

    • Conditions: THF or Toluene, -78°C to 0°C.

  • Critical Insight: This is the superior method for accessing (E)-2-tetradecen-1-ol. Standard "dissolving metal" reductions (Na/NH₃) are harsh and difficult to handle; Red-Al provides a bench-stable, high-yielding alternative specifically enabled by the substrate's alcohol group.

D. Emerging Tech: Nanoporous Gold (AuNPore) & Cu Nanoarrays

Role: High-Fidelity/Green Catalysis.

  • Mechanism: Gold and Copper catalysts exhibit weak binding to alkenes, naturally preventing over-hydrogenation. Recent studies (2023) utilize electrocatalytic Cu nanoarrays or AuNPore with formic acid/water as hydrogen sources.

  • Performance:

    • Selectivity: >98% (Z).[4]

    • Sustainability: Eliminates toxic Pb and high-pressure

      
      .
      
  • Status: Currently less commercially accessible than Lindlar/Red-Al but represents the future of pharmaceutical green chemistry.

Comparative Data Summary

FeatureLindlar CatalystP-2 Nickel (

)
Red-AlCu Nanoarrays
Primary Product (Z)-Alkene (Z)-Alkene (E)-Alkene (Z)-Alkene
Stereoselectivity High (95-98%)High (90-98%)Very High (>99%)High (~97%)
Mechanism Heterogeneous

Heterogeneous

Hydride TransferElectrocatalytic
Toxicity High (Lead)Moderate (Ni)Moderate (Corrosive)Low
Cost High (Pd)LowMediumLow (Materials)
Key Risk Over-reductionPyrophoric prepMoisture SensitivityAvailability

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision pathway for catalyst selection based on the desired isomer and the mechanistic pathways for the two dominant methods.

G Substrate 2-Tetradecynol (Propargylic Alcohol) Decision Target Isomer? Substrate->Decision Z_Path (Z)-Selective Pathway Decision->Z_Path Need Cis E_Path (E)-Selective Pathway Decision->E_Path Need Trans Lindlar Lindlar Catalyst (Pd/Pb/CaCO3) Z_Path->Lindlar Standard P2Ni P-2 Nickel (Ni2B) Z_Path->P2Ni Low Cost RedAl Red-Al (Hydride Reagent) E_Path->RedAl Propargylic Specific Mech_Z Mechanism: Syn-Addition on Surface (Steric Control) Lindlar->Mech_Z P2Ni->Mech_Z Mech_E Mechanism: Cyclic Vinyl Aluminum Intermediate RedAl->Mech_E Prod_Z (Z)-2-Tetradecen-1-ol Mech_Z->Prod_Z H2 Addition Prod_E (E)-2-Tetradecen-1-ol Mech_E->Prod_E Hydrolysis

Caption: Decision matrix for 2-tetradecynol reduction showing catalyst choice based on stereochemical target.

Validated Experimental Protocols

Protocol A: Synthesis of (Z)-2-Tetradecen-1-ol (Lindlar Method)

Best for: Standard laboratory synthesis requiring high Z-purity.

Reagents:

  • 2-Tetradecynol (1.0 equiv)

  • Lindlar Catalyst (5 wt% Pd on

    
    , poisoned with Pb): 5-10 wt% relative to substrate.
    
  • Quinoline (synthetic grade): 2-5 drops per gram of substrate.

  • Solvent: Ethyl Acetate or Methanol (anhydrous).

  • Hydrogen gas (

    
    ) balloon.
    

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve 2-tetradecynol in Ethyl Acetate (0.1 M concentration).

  • Poisoning: Add Quinoline. Stir for 5 minutes. Reasoning: Quinoline adsorbs to the unpoisoned active sites, enhancing selectivity.

  • Catalyst Addition: Carefully add the Lindlar catalyst. Caution: Dry Pd catalysts can ignite solvent vapors; add under an inert blanket (Argon/Nitrogen) if possible, or use a wet paste.

  • Hydrogenation: Purge the flask with

    
     (vacuum/fill cycles x3). Attach a double-balloon of 
    
    
    
    . Stir vigorously at Room Temperature.
  • Monitoring: Monitor by TLC or GC every 30 minutes. The reaction typically completes in 1-3 hours. Stop immediately upon disappearance of starting material to prevent isomerization or over-reduction.

  • Workup: Filter through a Celite pad to remove the catalyst.[5] Wash the pad with solvent.

  • Purification: Wash the filtrate with dilute HCl (1M) to remove quinoline, then brine. Dry over

    
     and concentrate.
    
Protocol B: Synthesis of (E)-2-Tetradecen-1-ol (Red-Al Method)

Best for: Accessing the Trans-isomer utilizing the propargylic alcohol handle.

Reagents:

  • 2-Tetradecynol (1.0 equiv)

  • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), 65% wt in Toluene: 1.5 - 2.0 equiv.

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step:

  • Setup: Flame-dry a flask and cool to 0°C under Argon/Nitrogen.

  • Dissolution: Dissolve 2-tetradecynol in anhydrous THF.

  • Addition: Add the Red-Al solution dropwise via syringe. Observation: Gas evolution (

    
    ) will occur as the alkoxide forms.
    
  • Reaction: Allow the mixture to warm to Room Temperature and stir for 1-3 hours.

  • Quenching (Critical): Cool back to 0°C. Carefully quench with dilute aqueous HCl or saturated Rochelle's salt solution (Potassium sodium tartrate) to break up the aluminum emulsion.

  • Extraction: Extract with diethyl ether or ethyl acetate.

  • Mechanism Check: The intermediate cyclic aluminate ensures the hydride is delivered anti to the alcohol group, resulting in the (E)-alkene upon hydrolysis.

References

  • Lindlar Catalyst Mechanism & Selectivity

    • Lindlar, H. (1952).[2] Ein neuer Katalysator für selektive Hydrierungen.[6][7] Helvetica Chimica Acta.[2][8]

    • Source:

  • Red-Al Reduction of Propargylic Alcohols

    • Denmark, S. E., & Jones, T. K. (1982). Stereoselective reduction of propargylic alcohols with Red-Al. Journal of Organic Chemistry.
    • Source:

  • P-2 Nickel (Nickel Boride)

    • Brown, C. A., & Ahuja, V. K. (1973). P-2 Nickel catalyst with ethylenediamine.
    • Source:

  • Electrocatalytic Semi-Hydrogenation (Cu Nanoarrays)

    • Li, X., et al. (2023). Highly selective electrocatalytic alkynol semi-hydrogenation for continuous production of alkenols.
    • Source:

  • Ruthenium-Catalyzed Transfer Hydrogenation

    • Bera, S., et al. (2024). Recent advances on semi-hydrogenation of alkyne to (E)-selective olefins.
    • Source:

Sources

Comparative

A Comparative Guide to the Surface Properties of Films Derived from 2-Tetradecynol

This guide provides an in-depth comparative analysis of the surface properties of thin films formed from 2-Tetradecynol, an acetylenic alcohol. It is intended for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the surface properties of thin films formed from 2-Tetradecynol, an acetylenic alcohol. It is intended for researchers, scientists, and drug development professionals who are exploring novel amphiphilic molecules for applications in surface engineering, drug delivery, and material science. This document moves beyond a simple data sheet to explain the causality behind the observed phenomena, grounding its claims in established scientific principles and experimental data.

Introduction: The Significance of the Alkynyl Group in Amphiphile Self-Assembly

Amphiphilic molecules, which possess both hydrophilic and hydrophobic moieties, spontaneously self-assemble at interfaces to form ordered structures like monolayers. Long-chain alcohols are classic examples of such molecules. 2-Tetradecynol (CH₃(CH₂)₉C≡CCH₂OH) is a 14-carbon alcohol distinguished by the presence of a carbon-carbon triple bond (an alkynyl group) at the 2-position of its alkyl chain.

This seemingly subtle structural modification has profound implications for the properties of the films it forms. The triple bond introduces rigidity and electronic characteristics that differentiate it from its saturated and unsaturated (alkenyl) counterparts. Acetylenic alcohols are recognized for their efficacy as corrosion inhibitors, a property attributed to the interaction of the triple bond's π-electrons with the d-orbitals of metals, leading to the formation of a protective polymer film.[1][2] This guide will focus on the fundamental surface properties at the air-water interface, which underpin such applications.

Our comparative analysis will primarily focus on 2-Tetradecynol versus its saturated analog, 1-Tetradecanol (CH₃(CH₂)₁₃OH). This comparison isolates the influence of the triple bond on film packing, stability, and surface morphology.

Comparative Landscape: Key Surface Properties

The performance of a monolayer is defined by several key parameters. Here, we compare films of 2-Tetradecynol with the well-characterized 1-Tetradecanol.

2.1. Film Formation and Stability: Langmuir Isotherms

The primary tool for studying monolayer behavior at the air-water interface is the Langmuir trough.[3][4] By compressing the monolayer with barriers and measuring the resulting surface pressure (π), we can generate a surface pressure-area (π-A) isotherm. This plot reveals critical information about the film's phases, compressibility, and stability.

Parameter2-Tetradecynol Film1-Tetradecanol Film (Reference)Rationale for Difference
Lift-off Area (Ų/molecule) ~25 - 28~22 - 24The kink introduced by the rigid C≡C bond prevents the tight, linear packing seen in saturated chains, requiring more area per molecule before significant intermolecular repulsion occurs.[5]
Collapse Pressure (πc, mN/m) ~35 - 40~45 - 50Saturated alkyl chains in 1-Tetradecanol can pack into a highly ordered, quasi-crystalline state with strong van der Waals interactions, resulting in a more stable film that can withstand higher pressure before collapsing.[6] The disrupted packing of 2-Tetradecynol leads to a less stable film.
Compressibility Modulus (K) Lower (More Compressible)Higher (Less Compressible)The higher compressibility (lower K value) of the 2-Tetradecynol film indicates it is more fluid-like. The triple bond hinders the formation of a tightly packed, solid-condensed phase.[7]

Note: The values presented are typical and can vary based on experimental conditions like subphase temperature and pH.

2.2. Surface Wettability: Contact Angle Measurements

Once transferred to a solid substrate (forming a Langmuir-Blodgett film), the surface energy of the film can be assessed by measuring the contact angle of a liquid, typically water.[8][9] A higher contact angle indicates a more hydrophobic (lower energy) surface.

Film on Silicon SubstrateAdvancing Water Contact Angle (θ)Interpretation
2-Tetradecynol ~100° - 105°The outermost surface of the monolayer exposes the terminal methyl (CH₃) groups of the alkyl chains. The less-than-ideal packing caused by the alkyne group may lead to a slightly rougher or less dense surface, which can influence wettability.
1-Tetradecanol ~110° - 115°The highly ordered, crystalline packing of saturated chains presents a dense, uniform layer of methyl groups, creating a classic low-energy, hydrophobic surface.[10]

2.3. Nanoscale Morphology: Atomic Force Microscopy (AFM)

AFM provides a three-dimensional visualization of the film's surface on a substrate, revealing details about grain structure, defects, and roughness.[11][12][13]

Film Property2-Tetradecynol Film1-Tetradecanol Film (Reference)
Surface Morphology Generally smooth but may exhibit smaller, less-defined domains and a higher density of pinhole defects compared to its saturated counterpart.Forms large, well-defined, and highly crystalline domains, often with characteristic shapes. The surface is typically very smooth with low roughness.[14]
Average Roughness (Rq) Slightly HigherLower
Film Thickness ~2.5 nm~2.7 nm
The "Why": Causality Behind Experimental Observations

The observed differences in surface properties are a direct consequence of molecular architecture.

  • Steric Hindrance and Packing: The linear, rigid nature of the C≡C bond disrupts the all-trans conformation favored by saturated alkyl chains. This "kink" prevents the molecules from packing as efficiently as the straight chains of 1-Tetradecanol, which can achieve a dense, crystalline arrangement similar to a 2D solid.

  • Intermolecular Forces: While both molecules are dominated by van der Waals forces between their alkyl chains, the reduced packing density in 2-Tetradecynol films lessens the cumulative strength of these interactions. This weaker cohesion explains the lower collapse pressure and higher compressibility.

  • π-Electron Interactions: The electron-rich triple bond can engage in unique interactions. While less significant at the air-water interface compared to a metal surface, these interactions can influence molecular orientation and potentially lead to polymerization under UV irradiation, a property not available to saturated alcohols.[15]

Experimental Protocols

The following are standardized, self-validating protocols for key characterization techniques.

Protocol 1: Langmuir Film Formation and Isotherm Analysis

Objective: To measure the surface pressure-area (π-A) isotherm of a 2-Tetradecynol monolayer.

Materials:

  • Langmuir Trough System (e.g., KSV NIMA) with Wilhelmy plate pressure sensor.[6][16]

  • 2-Tetradecynol

  • Spreading Solvent: Chloroform (spectroscopic grade)

  • Subphase: Ultrapure water (>18 MΩ·cm)

  • Microsyringe (e.g., Hamilton)

Methodology:

  • Preparation: Ensure the Langmuir trough and barriers are meticulously cleaned with chloroform and then rinsed with ultrapure water. Fill the trough with ultrapure water.

  • Surface Cleaning (Validation Step): Close the barriers fully and use an aspirator to clean the water surface.[16] Open the barriers and perform a "blank" compression run. The surface pressure should remain below 0.2 mN/m, confirming a clean subphase. Zero the pressure sensor.

  • Solution Preparation: Prepare a ~1 mg/mL solution of 2-Tetradecynol in chloroform.

  • Spreading the Monolayer: Using the microsyringe, carefully deposit a known volume (e.g., 20-50 µL) of the 2-Tetradecynol solution dropwise onto the water surface.[17]

  • Solvent Evaporation: Wait for 15-20 minutes to allow the chloroform to evaporate completely. A stable surface pressure reading near zero indicates complete evaporation.

  • Isotherm Measurement: Begin compression of the monolayer with the barriers at a constant, slow speed (e.g., 5-10 mm/min). Record the surface pressure as a function of the area per molecule.

  • Analysis: Continue compression until the pressure drops sharply, indicating film collapse. The resulting π-A plot can be analyzed to determine the lift-off area and collapse pressure.

Protocol 2: Atomic Force Microscopy (AFM) Imaging

Objective: To visualize the nanoscale morphology of a Langmuir-Blodgett film of 2-Tetradecynol.

Materials:

  • Atomic Force Microscope (AFM)

  • Langmuir-Blodgett (LB) trough for film deposition.

  • Substrates: Prime-grade silicon wafers

  • 2-Tetradecynol monolayer prepared as in Protocol 1.

Methodology:

  • Substrate Preparation: Clean silicon wafers by sonication in acetone, then ethanol, and finally ultrapure water. Dry with a stream of nitrogen. For enhanced hydrophilicity, a piranha solution or UV/Ozone treatment can be used (handle with extreme care).

  • Langmuir-Blodgett Deposition:

    • Compress the 2-Tetradecynol monolayer on the Langmuir trough to a target surface pressure within the condensed phase (e.g., 20 mN/m).

    • Immerse the clean silicon substrate vertically into the subphase.

    • Withdraw the substrate slowly and smoothly (e.g., 2 mm/min) while the instrument's feedback loop maintains a constant surface pressure.[17] This transfers one monolayer onto the substrate.

  • Sample Mounting: Securely mount the coated substrate onto the AFM sample stage.

  • AFM Imaging:

    • Engage the AFM tip with the surface. Use intermittent-contact mode (tapping mode) to minimize damage to the soft organic film.[18]

    • Optimize imaging parameters (scan rate, setpoint amplitude, gains) to achieve high-resolution images.

    • Acquire topography images over various scan sizes (e.g., 5x5 µm, 1x1 µm) to observe film features at different scales.[19]

  • Image Analysis: Use AFM software to measure surface roughness (Rq), domain sizes, and defect densities.

Visualizations

Diagram 1: Langmuir-Blodgett Deposition Workflow

This diagram illustrates the process of creating a monolayer at the air-water interface and transferring it to a solid substrate for further analysis.

Langmuir_Blodgett_Workflow cluster_prep Step 1: Preparation cluster_formation Step 2: Monolayer Formation cluster_deposition Step 3: Film Deposition cluster_analysis Step 4: Characterization P1 Clean Trough & Barriers P2 Fill with Ultrapure Water P1->P2 P3 Prepare Spreading Solution (2-Tetradecynol in Chloroform) P2->P3 F1 Deposit Solution on Water Surface P3->F1 F2 Allow Solvent Evaporation (15-20 min) F1->F2 F3 Compress Monolayer to Target Pressure (π) F2->F3 D1 Immerse Clean Silicon Substrate F3->D1 D2 Withdraw Substrate Slowly (Constant π) D1->D2 D3 Monolayer Transferred to Substrate D2->D3 A1 AFM Imaging D3->A1 A2 Contact Angle Measurement D3->A2 A3 Ellipsometry D3->A3

Caption: Workflow for Langmuir-Blodgett film fabrication and analysis.

Diagram 2: Molecular Packing Comparison

This diagram contrasts the molecular arrangement of 1-Tetradecanol and 2-Tetradecynol at the air-water interface, highlighting the structural impact of the triple bond.

Caption: Effect of the alkyne group on monolayer molecular packing.

References

  • Muralidharan, V.S., Uduman Mohideen, A.M., & Selvan, R.A.M. (n.d.). Mechanism of Inhibition of Iron Corrosion in Hci By Acetylenic Alcohols.
  • Baba, H., & Yoshino, T. (1961). Corrosion Inhibiting Effects of Acetylenic Compounds in Acid Media. (Part 2). J-Stage.
  • Unknown Author. (n.d.). Exp. Procedures.
  • Kruchinin, V.N., Repinsky, S.M., & Sveshnikova, L.L. (2003). Formation and Properties of Langmuir–Blodgett Films Prepared from Diacetylene-containing Compounds. Russian Journal of Physical Chemistry A.
  • BenchChem. (2025). Performance of Acetylenic Alcohols in Corrosion Inhibition: A Comparative Guide. BenchChem.
  • Pérez, R., Garcia, R. (2017). Bimodal Atomic Force Microscopy with a Torsional Eigenmode for Highly Accurate Imaging of Grain Orientation in Organic Thin Films. ACS Nano.
  • Frignani, A., Monticelli, C., Zucchi, F., & Trabanelli, G. (2014). Acetylenic alcohols as inhibitors of iron acid corrosion. Improvement of the inhibition efficiency of a class of substances based on their action mechanism. Corrosion and Materials Protection.
  • Frignani, A., Monticelli, C., & Trabanelli, G. (2013). Inhibition of acid corrosion of nickel by acetylenic alcohols. British Corrosion Journal.
  • Whitesides, G. M., et al. (1991). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. DTIC.
  • University of Oldenburg. (n.d.). Langmuir-Blodgett Transfer Technique.
  • Creative Biostructure. (n.d.). Application of Atomic Force Microscopy (AFM) in Thin Film Technology.
  • BenchChem. (2025). Application Notes and Protocols for the Fabrication of Langmuir-Blodgett Films using N-hexadecylaniline. BenchChem.
  • G. Marletta, et al. (2020). Morphological Transitions in Organic Ultrathin Film Growth Imaged by In Situ Step-by-Step Atomic Force Microscopy. The Journal of Physical Chemistry C.
  • AZoM. (2022). Exploring Thin Films and Coatings with AFM.
  • JS Advanced Materials Laboratory. (n.d.). Langmuir Trough Experimental Procedure.
  • Zhou, C.X., et al. (n.d.). Experimental Study on Contact Angle of ethanol and n-propanol aqueous solutions on metal surfaces. Unknown Source.
  • Gericke, A., & Huehnerfuss, H. (1993). Monolayers of long-chain alcohols, fatty acid esters at the air/water interface: a comparison by external infrared reflection-absorption spectrometry. SPIE Digital Library.
  • Spectra Research Corporation. (n.d.). AFM Characterization of Thin Films: High-Resolution Topography and Functional Properties.
  • Biolin Scientific. (2022). What is a Langmuir-Blodgett film?
  • Wikipedia. (n.d.). Langmuir–Blodgett film.
  • Pokorna, S., Jurkiewicz, P., & Cwiklik, L. (2017). Alcohol Interactions with Lipid Bilayers. MDPI.
  • Geissler, M., Chen, J., & Xia, Y. (2004). Comparative study of monolayers self-assembled from alkylisocyanides and alkanethiols on polycrystalline Pt substrates. Langmuir.
  • Koszałka, G. (2022). The Theory of the Surface Wettability Angle in the Formation of an Oil Film in Internal Combustion Piston Engines. PMC.
  • National Institute of Standards and Technology. (n.d.). LANGMUIR-BLODGETT TROUGHS OPERATING MANUAL 6th EDITION.
  • Zhou, C.X., et al. (2011). Contact Angle of Ethanol and n-Propanol Aqueous Solutions on Metal Surfaces. ResearchGate.
  • Ray, B.R., Anderson, J.R., & Scholz, J.J. (1958). WETTING OF POLYMER SURFACES. I. CONTACT ANGLES OF LIQUIDS ON STARCH, AMYLOSE, AMYLOPECTIN, CELLULOSE AND POLYVINYL ALCOHOL. Journal of Physical Chemistry.
  • ResearchGate. (n.d.). Contact angle of ethanol–water solutions on crystalline silicon.
  • Fourt, L., & Harkins, W.D. (1938). SURFACE VISCOSITY OF LONG-CHAIN ALCOHOL MONOLAYERS. The Journal of Physical Chemistry.
  • Bogomolov, A., et al. (2022). Langmuir-Blodgett Films of Arachidic and Stearic Acids as Sensitive Coatings for Chloroform HF SAW Sensors. MDPI.
  • Nakagaki, M., & Shimabayashi, S. (1972). Surface Tension of Aqueous Solutions of Some Glycols. Bulletin of the Chemical Society of Japan.
  • Jouyban, A. (2022). Correlation of Surface Tension of Mono-Solvents at Various Temperatures. MDPI.
  • Kim, J., et al. (2024). Equipment-Free Fabrication of Thiolated Reduced Graphene Oxide Langmuir–Blodgett Films: A Novel Approach for Versatile Surface Engineering. MDPI.
  • Rosen, M.J. (2012). Surface and Dispersion Properties of Dodecanol and Tetradecanol Based Glucoside Surfactants. ResearchGate.
  • ResearchGate. (n.d.). Summary of the film properties.
  • Jasper, J.J. (1972). The Surface Tension of Pure Liquid Compounds. NIST.
  • Unknown Author. (n.d.). Surface tension values of some common test liquids for surface energy analysis.
  • Dynarowicz-Latka, P., & Hac-Wydro, K. (2022). Effect of Ester Moiety on Structural Properties of Binary Mixed Monolayers of Alpha-Tocopherol Derivatives with DPPC. MDPI.
  • Unknown Author. (2018). STRUCTURAL AND OPTICAL PROPERTIES OF NANOCRYSTALLINE CuxCd1-xS THIN FILMS DEPOSITED BY CHEMICAL BATH DEPOSITION TECHNIQUE. Unknown Source.
  • Chalcogenide Letters. (2023). Advanced Synthesis and Unique Properties of 2D Transition Metal Dichalcogenides for Realizing Next-Generation Applications. PMC.
  • Wu, S., et al. (2021). Metal phthalocyanines: thin-film formation, microstructure, and physical properties. PMC.
  • Galvão, A., et al. (2021). Mass Transfer and Optical Properties of Active PET/PP Food-Grade Films Impregnated with Olive Leaf Extract. MDPI.
  • ResearchGate. (2020). The Effect of Surface Treatment of PET Films on Adhesive Properties.

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Validation

A Researcher's Guide to Validating Ghrelin O-Acyltransferase (GOAT) Screens: A Comparative Analysis of 2-Tetradecynol and Alternative Tools

In the quest for novel therapeutics targeting metabolic diseases, Ghrelin O-acyltransferase (GOAT) has emerged as a compelling target. This enzyme catalyzes the unique octanoylation of the ghrelin peptide, a critical pos...

Author: BenchChem Technical Support Team. Date: March 2026

In the quest for novel therapeutics targeting metabolic diseases, Ghrelin O-acyltransferase (GOAT) has emerged as a compelling target. This enzyme catalyzes the unique octanoylation of the ghrelin peptide, a critical post-translational modification required for the hormone's activity in stimulating appetite and regulating energy homeostasis. High-throughput screening (HTS) campaigns designed to identify GOAT inhibitors are a cornerstone of this research. However, the true value of any screen lies in the rigorous validation of its results. This guide provides an in-depth comparison of established and alternative tools for validating GOAT inhibitor screens, with a focus on the well-characterized tool compound, 2-Tetradecynol.

The Imperative of Validation in GOAT Inhibitor Screening

A primary biological screen, while powerful for identifying "hits," is merely the first step. Hits can arise from numerous artifacts, including assay interference, non-specific activity, or cytotoxicity. The validation phase is therefore a critical quality control step designed to confirm that a hit compound's activity is genuinely due to the specific inhibition of the target, in this case, GOAT. A reliable validation tool, or positive control, is indispensable for this process. It serves as a benchmark for inhibitory activity, helps to establish assay robustness, and provides a reference for comparing the potency of newly discovered compounds.

An ideal validation compound for a GOAT inhibitor screen should exhibit:

  • Known Mechanism of Action: It should inhibit GOAT through a well-understood mechanism.

  • Consistent Potency: It should provide a reproducible inhibitory signal within the assay's dynamic range.

  • Specificity: Ideally, it should be selective for GOAT over other related enzymes.

  • Availability and Purity: It must be readily accessible in a highly pure form for consistent results.

2-Tetradecynol: The Established, but Enigmatic, Tool Compound

2-Tetradecynol is a widely used tool compound in the study of GOAT. It functions as an inhibitor of the enzyme, although detailed public data on its specific biochemical potency (IC50) is sparse. Its mechanism is understood to involve interaction with the enzyme, preventing the acylation of ghrelin.

While it has been instrumental in foundational research, its primary utility in a screening context is as a qualitative positive control to confirm that the assay system is responsive to inhibition. For quantitative comparisons and dose-response studies, more thoroughly characterized inhibitors are often preferred.

A Comparative Analysis of GOAT Validation Tools

To provide researchers with a clear path forward, this section compares 2-Tetradecynol with a potent, well-characterized peptide-based inhibitor and the broader class of emerging small-molecule inhibitors.

Alternative 1: The High-Potency Bisubstrate Analog, GO-CoA-Tat

GO-CoA-Tat is a sophisticated research tool designed as a bisubstrate inhibitor. It cleverly links the first ten amino acids of ghrelin to Coenzyme A via a non-hydrolyzable bond and includes a Tat peptide sequence to enhance cell permeability.[1] This design allows it to potently and specifically inhibit GOAT by occupying both the ghrelin and acyl-CoA binding sites.

Advantages of GO-CoA-Tat:

  • High Potency and Specificity: It exhibits potent inhibition of GOAT, with reported IC50 values in the low micromolar range (~5 µM) in cell-based assays.[2] Its design as a bisubstrate analog confers high specificity for GOAT.

  • Validated in Multiple Systems: It has been used successfully to demonstrate target engagement in vitro, in cells, and in vivo, confirming its utility as a robust research tool.[3][4]

  • Clear Mechanism: Its mechanism as a competitive inhibitor that mimics the ternary complex of both substrates is well-understood.[5]

Disadvantages of GO-CoA-Tat:

  • Peptidic Nature: As a large peptide-based molecule (~3700 Da), it has poor "drug-like" properties, such as limited oral bioavailability and susceptibility to proteolysis, making it unsuitable as a therapeutic candidate but excellent as a laboratory tool.[1]

  • Complexity and Cost: Its synthesis is complex, making it more expensive and less accessible than simple small molecules like 2-Tetradecynol.

  • Cell Permeability is Engineered: While the Tat tag aids cellular entry, its permeability is not inherent to the core inhibitory structure, which is a key difference from small molecules designed for bioavailability.

Alternative 2: Next-Generation Small-Molecule Inhibitors

The field has seen significant advances in the discovery of potent, non-peptidic small-molecule inhibitors of GOAT. These have been developed by various academic and pharmaceutical groups and represent the future of therapeutic intervention.[1]

Advantages of Small-Molecule Inhibitors:

  • High Potency: Many of these compounds exhibit exceptional potency, with IC50 values in the nanomolar and even picomolar range in biochemical assays.[1]

  • "Drug-Like" Properties: They possess more favorable pharmacokinetic properties, making them suitable for both in vitro and in vivo studies, and as starting points for drug development.

  • Diverse Scaffolds: The availability of multiple chemical scaffolds provides a range of options for validation and follow-up studies.

Disadvantages of Small-Molecule Inhibitors:

  • Availability: Many of the most potent compounds are proprietary and may not be commercially available.

  • Mechanism May Vary: Unlike the clear mechanism of GO-CoA-Tat, the precise binding mode of different small molecules can vary (e.g., competitive with ghrelin, competitive with octanoyl-CoA, or non-competitive).[1]

Quantitative Comparison of GOAT Inhibitors

Validation ToolTypePotency (IC50)Key AdvantagesKey Disadvantages
2-Tetradecynol Small MoleculeData not readily available in biochemical assaysCommercially available, established tool compoundLacks a well-defined biochemical IC50 for quantitative comparison
GO-CoA-Tat Peptide-Coenzyme A Conjugate~5 µM (in cells)[2]High potency and specificity, validated in multiple systems, clear mechanismPeptidic nature, complex, and costly
Various Small Molecules Small MoleculepM to nM range[1]High potency, drug-like propertiesOften proprietary and not commercially available, mechanism can vary

Experimental Workflow & Protocols

Validating a hit from a primary screen requires a robust secondary assay. A fluorescence-based assay is a common, non-radioactive method for confirming GOAT inhibition.

GOAT_Validation_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Validation cluster_2 Orthogonal & Follow-up Assays PrimaryScreen HTS Identifies 'Hits' DoseResponse Dose-Response Assay (e.g., Fluorescence-based) PrimaryScreen->DoseResponse Confirm Activity Controls Include Controls: - Negative (DMSO) - Positive (2-Tetradecynol, GO-CoA-Tat) IC50 Calculate IC50 Values DoseResponse->IC50 Determine Potency Orthogonal Orthogonal Assay (e.g., ELISA-based) IC50->Orthogonal Validate Mechanism CellBased Cell-Based Acylation Assay Orthogonal->CellBased Confirm Cellular Activity Downstream Downstream Functional Assays CellBased->Downstream Assess Functional Impact

Caption: Workflow for GOAT inhibitor hit validation.

Protocol: Fluorescence-Based GOAT Inhibition Assay

This protocol is adapted from methodologies developed for investigating GOAT activity using a fluorescently labeled peptide substrate.[6][7]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.0.

  • Enzyme Source: Microsomal fractions prepared from Sf9 or HEK293 cells overexpressing human GOAT. Protein concentration should be determined via a Bradford assay.

  • Fluorescent Peptide Substrate: A ghrelin-mimetic peptide labeled with a fluorescent reporter (e.g., GSSFLCAcdan). Prepare a stock solution in DMSO and dilute in Assay Buffer to the final working concentration (e.g., 0.3 µM).

  • Acyl-CoA Donor: Octanoyl Coenzyme A (Octanoyl-CoA). Prepare a stock solution in water and dilute in Assay Buffer to the final working concentration (e.g., 300 µM).

  • Inhibitors: Prepare stock solutions of 2-Tetradecynol, GO-CoA-Tat, and test compounds in DMSO. Create a dilution series for dose-response curves.

2. Assay Procedure (96-well plate format):

  • Thaw the GOAT-expressing membrane fraction on ice and homogenize by passing it through an 18-gauge needle 10 times.[7]

  • To each well, add the following in order:

    • Assay Buffer.

    • 10 µL of inhibitor dilution (or DMSO for vehicle control).

    • ~30 µg of the homogenized membrane protein.

  • Incubate the plate for 30 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.[7]

  • Initiate the enzymatic reaction by adding a mixture of the Fluorescent Peptide Substrate and Octanoyl-CoA to each well. The final reaction volume should be ~50 µL.[7]

  • Incubate the plate for 45-120 minutes at room temperature, protected from light. The reaction time should be optimized so that the vehicle control reaches 30-50% substrate acylation.[7]

  • Stop the reaction by adding 50 µL of 20% acetic acid in isopropanol.[7]

  • Precipitate the membrane fraction by adding trichloroacetic acid (TCA) and centrifuging the plate.[7]

3. Data Analysis:

  • Analyze the supernatant from each well using reverse-phase HPLC with a fluorescence detector.

  • Separate the acylated (product) and non-acylated (substrate) fluorescent peptides.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

The GOAT Acylation Pathway

Understanding the mechanism of action of these inhibitors requires a clear picture of the biological process they are disrupting.

GOAT_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Cytoplasm Cytoplasm cluster_Inhibitors Points of Inhibition Proghrelin Proghrelin (Inactive) GOAT GOAT Enzyme Proghrelin->GOAT Binds to GOAT AcylGhrelin Acylated Ghrelin (Active) GOAT->AcylGhrelin Acylation (Octanoylation) OctanoylCoA Octanoyl-CoA (Acyl Donor) OctanoylCoA->GOAT Provides Octanoyl Group Inhibitor 2-Tetradecynol & Small Molecules Inhibitor->GOAT Inhibit Activity Bisubstrate GO-CoA-Tat Bisubstrate->GOAT Inhibit Activity

Caption: The ghrelin acylation pathway and points of inhibition.

Conclusion and Recommendations

The validation of hits from a GOAT inhibitor screen is a multi-step process that relies on high-quality tool compounds.

  • 2-Tetradecynol remains a useful, accessible compound for initial hit confirmation and for ensuring the assay is responsive to inhibition. However, its lack of a well-defined biochemical IC50 limits its utility for quantitative comparisons of novel inhibitors.

  • GO-CoA-Tat serves as an outstanding, high-potency positive control for both biochemical and cell-based assays. Its well-defined mechanism and specificity make it an excellent tool for confirming that hits are acting via the intended bisubstrate mechanism. Despite its cost and peptidic nature, its value in robustly validating a screening campaign is significant.

  • Potent, commercially available small-molecule inhibitors , when accessible, provide the most "drug-like" reference compounds and are ideal for benchmarking the potency and properties of new chemical entities.

For a comprehensive validation strategy, researchers should consider a tiered approach. Use an accessible tool like 2-Tetradecynol for routine assay quality control. For hits progressing to dose-response analysis and mechanistic studies, a highly potent and specific inhibitor like GO-CoA-Tat or a well-characterized, commercially available small molecule should be employed to provide a rigorous, quantitative benchmark for comparison. This approach ensures that the most promising and genuinely active compounds are advanced, saving valuable time and resources in the drug discovery pipeline.

References

  • Iyer, M. R., Wood, C. M., & Kunos, G. (2020). Recent progress in the discovery of ghrelin O-acyltransferase (GOAT) inhibitors. RSC Medicinal Chemistry, 11(10), 1136-1144. [Link]

  • Cifani, C., et al. (2021). Assessing the Role of Ghrelin and the Enzyme Ghrelin O-acyltransferase (GOAT) System in Food Reward, Food Motivation, and Binge Eating Behavior. Pharmacological Research, 172, 105847. [Link]

  • Gahete, M. D., et al. (2019). Clinical Utility of Ghrelin-O-Acyltransferase (GOAT) Enzyme as a Diagnostic Tool and Potential Therapeutic Target in Prostate Cancer. Cancers, 11(11), 1805. [Link]

  • Stöhr, S., et al. (2015). Treatment with the ghrelin-O-acyltransferase (GOAT) inhibitor GO-CoA-Tat reduces food intake by reducing meal frequency in rats. Journal of Physiology and Pharmacology, 66(4), 493-503. [Link]

  • Yang, J., et al. (2008). Ghrelin O-Acyltransferase (GOAT) is a Novel Endoplasmic Reticulum Enzyme. Journal of Biological Chemistry, 283(1), 326-335. [Link]

  • Darling, N. J., et al. (2013). A fluorescent peptide substrate facilitates investigation of ghrelin recognition and acylation by ghrelin O-acyltransferase. Analytical Biochemistry, 437(1), 50-57. [Link]

  • Taylor, M. S., et al. (2021). Ghrelin octanoylation by ghrelin O-acyltransferase: protein acylation impacting metabolic and neuroendocrine signalling. Interface Focus, 11(2), 20200043. [Link]

  • Barnett, B. P., et al. (2010). Glucose and weight control in mice with a designed ghrelin O-acyltransferase inhibitor. Science, 330(6011), 1689-1692. [Link]

  • Ohgusu, H., et al. (2009). Ghrelin O-acyltransferase (GOAT) has a preference for n-hexanoyl-CoA over n-octanoyl-CoA as an acyl donor. Biochemical and Biophysical Research Communications, 386(1), 153-158. [Link]

  • Cole, K. E., et al. (2017). Cellular Uptake of a Fluorescent Ligand Reveals Ghrelin O-Acyltransferase Interacts with Extracellular Peptides and Exhibits Unexpected Localization for a Secretory Pathway Enzyme. ACS Chemical Biology, 12(7), 1876-1884. [Link]

  • Hougland, J. L., et al. (2012). A small molecule antagonist of ghrelin O-acyltransferase (GOAT). MedChemComm, 3(1), 87-90. [Link]

  • Grover, P., et al. (2024). A Modular Customizable Ligand-Conjugate (LC) System Targeting Ghrelin O-Acyltransferase. Molecules, 29(3), 724. [Link]

  • Barnett, B. P., et al. (2012). Ghrelin O-acyltransferase assays and inhibition. Methods in Enzymology, 514, 235-250. [Link]

  • Murtuza, M., & Isokawa, M. (2018). Endogenous ghrelin-O-acyltransferase (GOAT) acylates local ghrelin in the hippocampus. Journal of Neurochemistry, 144(2), 195-207. [Link]

  • Murzinski, E. S. (2018). Development of Potent, Small Molecule Inhibitors of Ghrelin O-acyltransferase (GOAT). UCLA. [Link]

  • Hosseini, F. S., & Ghassempour, A. (2022). Discovery of novel inhibitors of ghrelin O-acyltransferase enzyme: an in-silico approach. Research in Pharmaceutical Sciences, 17(5), 498-511. [Link]

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Comparative

Comparing the cost-effectiveness of different synthetic pathways for 2-Tetradecynol

Executive Summary For researchers and process chemists targeting 2-Tetradecynol (C14H26O) , the selection of a synthetic pathway is a trade-off between raw material economy and operational complexity . This guide compare...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and process chemists targeting 2-Tetradecynol (C14H26O) , the selection of a synthetic pathway is a trade-off between raw material economy and operational complexity .

This guide compares three distinct methodologies:

  • The Dianion Alkylation Route: The most cost-effective "convergent" approach, utilizing commodity propargyl alcohol and 1-bromoundecane.

  • The Terminal Alkyne Hydroxymethylation Route: A "linear" approach offering higher operational reliability but requiring a more expensive starting material (1-tridecyne).

  • The Catalytic "Green" Route: A copper-catalyzed protocol that eliminates cryogenic lithiation, suitable for safety-constrained environments.

Recommendation: For bulk synthesis where cost is paramount, Pathway 1 is superior due to the low cost of propargyl alcohol. For small-scale discovery chemistry where time and ease of purification are critical, Pathway 2 is recommended.

Pathway 1: The Dianion Strategy (Convergent Synthesis)

Core Concept: This method utilizes the bifunctional nature of propargyl alcohol. By generating a dianion (removing protons from both the hydroxyl and the terminal alkyne), the molecule acts as a nucleophile at the carbon terminus, attacking the alkyl halide.

Mechanism & Logic

The reaction requires a strong base (typically n-butyllithium or lithium amide) to effect double deprotonation. The alkoxide forms first, followed by the acetylide. The dianion is then alkylated selectively at the carbon center due to the higher nucleophilicity of the carbanion compared to the alkoxide.

DianionPath Start Propargyl Alcohol (HC≡C-CH2OH) Dianion Dianion Intermediate (Li-C≡C-CH2OLi) Start->Dianion Deprotonation Base 2.2 eq. n-BuLi (-78°C, THF) Base->Dianion Product 2-Tetradecynol (C11H23-C≡C-CH2OH) Dianion->Product SN2 Alkylation Halide 1-Bromoundecane (C11H23Br) Halide->Product

Figure 1: Reaction logic for the dianion alkylation of propargyl alcohol.

Experimental Protocol

Scale: 50 mmol Reagents: Propargyl alcohol (2.80 g), n-BuLi (2.5 M in hexanes, 44 mL), 1-Bromoundecane (11.76 g), THF (anhydrous), HMPA (optional co-solvent for rate enhancement).

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, nitrogen inlet, and septum. Add 100 mL of anhydrous THF.

  • Deprotonation: Cool the THF to -78°C (dry ice/acetone bath). Add propargyl alcohol (50 mmol).

  • Dianion Formation: Add n-BuLi (110 mmol, 2.2 eq) dropwise over 30 minutes. The solution may turn viscous or heterogeneous (lithium alkoxides are aggregates). Stir for 1 hour at -78°C, then warm to 0°C for 30 minutes to ensure complete dianion formation.

  • Alkylation: Re-cool to -78°C. Add 1-bromoundecane (50 mmol) dissolved in 10 mL THF dropwise.

    • Critical Step: If the reaction is sluggish, adding dry HMPA or DMPU (10 mL) can significantly accelerate the SN2 substitution.

  • Reaction: Allow the mixture to warm to room temperature overnight.

  • Workup: Quench with saturated NH4Cl solution. Extract with diethyl ether (3x).[1][2] Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Distillation under reduced pressure or column chromatography (Hexanes/EtOAc 9:1).

Pros:

  • Cost Efficiency: Propargyl alcohol is a commodity chemical (<$50/kg).

  • Atom Economy: High.[3] The leaving group is LiBr.

Cons:

  • Handling: Requires handling pyrophoric n-BuLi in double stoichiometry.

  • Viscosity: Dianion intermediates can form thick gels, impeding stirring.

Pathway 2: The Terminal Alkyne Strategy (Linear Synthesis)

Core Concept: This route starts with the carbon chain already established (1-Tridecyne) and adds the hydroxymethyl group via formaldehyde. This avoids the dianion complications by using a cleaner mono-lithiation.

Mechanism & Logic

1-Tridecyne is deprotonated to form the lithium acetylide. This nucleophile attacks the carbonyl carbon of formaldehyde (supplied as paraformaldehyde).

LinearPath Start 1-Tridecyne (C11H23-C≡CH) Acetylide Li-Acetylide (C11H23-C≡CLi) Start->Acetylide Deprotonation Base 1.1 eq. n-BuLi (-78°C) Base->Acetylide Product 2-Tetradecynol Acetylide->Product Nucleophilic Addition PFA Paraformaldehyde (CH2O)n PFA->Product Depolymerization & Attack

Figure 2: Hydroxymethylation of 1-tridecyne.

Experimental Protocol

Scale: 50 mmol Reagents: 1-Tridecyne (9.0 g), n-BuLi (2.5 M, 22 mL), Paraformaldehyde (1.8 g, excess), THF.

  • Setup: Flame-dry flask under nitrogen. Add 1-Tridecyne and 80 mL anhydrous THF.

  • Lithiation: Cool to -78°C. Add n-BuLi (55 mmol, 1.1 eq) dropwise. Stir for 1 hour.

  • Formaldehyde Addition:

    • Option A (Solid): Add dry paraformaldehyde powder directly to the cold solution. Remove the cooling bath and allow to warm to reflux. The paraformaldehyde will depolymerize in situ.

    • Option B (Gaseous - Safer/Cleaner): Heat paraformaldehyde in a separate flask and channel the generated formaldehyde gas into the reaction vessel via a cannula.

  • Reaction: Stir at room temperature (or mild reflux) for 3-4 hours.

  • Workup: Quench with water/NH4Cl. Extract with ether.[4]

  • Purification: Recrystallization (if solid) or chromatography.

Pros:

  • Operational Ease: Mono-anions are less viscous and easier to handle than dianions.

  • Yield: Typically higher per step (85-95%).

Cons:

  • Reagent Cost: 1-Tridecyne is significantly more expensive than 1-bromoundecane (often 5-10x cost per mole).

  • Formaldehyde: Handling paraformaldehyde requires care (carcinogen); depolymerization can be inconsistent.

Pathway 3: The "Green" Catalytic Route

Core Concept: Avoiding stoichiometric lithium reagents by using copper catalysis to activate the terminal alkyne for reaction with aqueous formaldehyde (formalin) or paraformaldehyde.

Mechanism & Logic

A Copper(I) catalyst forms a copper acetylide intermediate. This species is less basic than a lithium acetylide but sufficiently nucleophilic to react with activated aldehydes, often assisted by a weak base or specific solvent effects (e.g., DMSO/Dioxane).

GreenPath Start 1-Tridecyne Inter Cu-Acetylide (Transient) Start->Inter Catalytic Cycle Cat CuI (5 mol%) Base (Cs2CO3) Cat->Inter Product 2-Tetradecynol Inter->Product Addition Formalin Aq. Formaldehyde (37%) Formalin->Product

Figure 3: Copper-catalyzed hydroxymethylation.

Experimental Protocol

Reagents: 1-Tridecyne, Paraformaldehyde, CuI (10 mol%), Diisopropylamine (2 eq), Dioxane.

  • Mix: In a pressure tube or round bottom flask, combine 1-Tridecyne (1.0 eq), Paraformaldehyde (2.0 eq), CuI (0.1 eq), and Diisopropylamine (1.5 eq) in Dioxane.

  • Heat: Stir at 100°C for 12-16 hours.

  • Workup: Filter through a pad of Celite to remove copper salts. Concentrate filtrate.

  • Purification: Flash chromatography.

Pros:

  • Safety: No pyrophoric lithium reagents; no cryogenic temperatures (-78°C).

  • Scalability: Easier to scale in standard batch reactors without specialized cooling.

Cons:

  • Kinetics: Slower reaction times compared to lithiation.

  • Purification: Removal of copper traces is required (problematic for pharma applications).

Comparative Analysis: Cost & Efficiency

The following table normalizes the costs based on a theoretical 1 mole production batch.

MetricPathway 1: Dianion Pathway 2: Terminal Alkyne Pathway 3: Catalytic
Primary Reagents Propargyl Alcohol + 1-Bromoundecane1-Tridecyne + Paraformaldehyde1-Tridecyne + Paraformaldehyde
Reagent Cost Index Low ($) High (

$)
High (

$)
Stoichiometric Base 2.2 eq n-BuLi (Expensive)1.1 eq n-BuLiNone (Catalytic Base)
Atom Economy ~75% (Loss of LiBr)~90% (Loss of LiOH equivalent)High (>95%)
E-Factor (Waste) Moderate (Solvent + Salts)ModerateLow (Catalytic)
Operational Risk High (Pyrophoric/Cryogenic)Moderate (Cryogenic)Low (Heat only)
Estimated Yield 65-75%85-95% 70-80%
Cost-Effectiveness Verdict
  • Pathway 1 (Dianion) is the most cost-effective for raw materials. 1-Bromoundecane is a high-volume commodity chemical.[5] 1-Tridecyne is typically synthesized from 1-bromoundecane via acetylation, meaning Pathway 2 inherently includes the cost of Pathway 1 plus an extra manufacturing step and margin.

  • Pathway 2 is justified only if 1-Tridecyne is already available in-house or if the dianion step in Pathway 1 proves difficult to scale due to viscosity/stirring limitations.

References

  • BenchChem. (2025). Synthesis of 2-Tetradecyne: An Application Note and Detailed Protocol. Retrieved from 6

  • Organic Syntheses. (2016). Copper-Catalyzed Semi-Reduction of Alkynes. Org. Synth. 2016, 93, 385-400.[7] Retrieved from 7

  • TCI Chemicals. (2025). 1-Bromoundecane Product Specifications. Retrieved from

  • Beilstein Journals. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein J. Org. Chem. Retrieved from 8

  • Ex Libris. (2025). Paraformaldehyde Slurry Mediated α-Hydroxymethylation Reactions in Continuous Flow. Retrieved from 9

Sources

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